molecular formula C6H2N4O6 B1614656 4,6-Dinitrobenzofuroxane CAS No. 5128-28-9

4,6-Dinitrobenzofuroxane

Cat. No.: B1614656
CAS No.: 5128-28-9
M. Wt: 226.1 g/mol
InChI Key: YHBBUAULQKLKMW-UHFFFAOYSA-N
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Description

4,6-Dinitrobenzofuroxane (DNBF, CAS 5128-28-9) is a versatile and powerful electrophilic compound primarily utilized in two key research areas: energetic materials and mechanistic toxicology. In the field of explosives research, DNBF is a critical precursor for the synthesis of a new generation of environment-friendly, heavy-metal-free primary explosives . Its electron-deficient nature allows it to form various salts, such as the potassium salt (K-DNBF), which are of significant interest as potential replacements for traditional initiators like lead azide in both military and commercial applications . The rubidium and cesium salts of DNBF have also been synthesized and characterized for their promising explosive properties . Furthermore, DNBF serves as a valuable starting material for the preparation of insensitive high-density explosives like 5,7-diamino-4,6-dinitrobenzofuroxan (CL-14) . In biochemical research, DNBF is used as a model compound to investigate the toxicity mechanisms of nitroaromatic explosives . Studies involving its single- and two-electron reduction by enzymes such as NADPH:cytochrome P450 reductase and DT-diaphorase provide insights into the oxidative stress and cytotoxic effects associated with similar compounds . Researchers value DNBF for its role in probing superelectrophilic behavior and the formation of stable Meisenheimer complexes . As a highly energetic compound, it is classified as explosive and requires strict safety precautions . This product is intended for research purposes only in a controlled laboratory setting and is not for personal, household, or medicinal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dinitro-1-oxido-2,1,3-benzoxadiazol-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H2N4O6/c11-8(12)3-1-4(9(13)14)6-5(2-3)10(15)16-7-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBBUAULQKLKMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=NO[N+](=C21)[O-])[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5128-28-9
Record name 4,6-Dinitrobenzofuroxan
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,1,3-Benzoxadiazole, 4,6-dinitro-, 1-oxide
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Record name 4,6-Dinitro-2,1,3-benzoxadiazole 1-oxide
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Synthetic Methodologies and Route Optimization for 4,6 Dinitrobenzofuroxane and Its Analogues

Nitration Pathways of Benzofuroxan (B160326) and Mononitrobenzofuroxane Precursors

The direct nitration of commercially available benzofuroxan (BF) using mixed acids represents a common synthetic approach. dtic.mil This method is valued for its simplicity and use of readily available starting materials. dtic.mil

The nitration of benzofuroxan is typically performed by dissolving it in cold, concentrated sulfuric acid, followed by the addition of nitric acid. dtic.milgoogle.com The reaction mixture is then heated to facilitate the nitration process. google.com Research has focused on optimizing various parameters to maximize the yield of 4,6-DNBF. One study using Taguchi's experimental design method identified optimal conditions as a nitration temperature of 40 °C, a mass ratio of benzofuroxan to sulfuric acid of 1:15, a volume ratio of nitric acid to sulfuric acid of 1:2.0, and a reaction time of 4 hours. researchgate.net These conditions resulted in a maximum crude yield of 73.2% and a purified yield of 49.0%. researchgate.net Another established method involves dissolving benzofuroxan in concentrated sulfuric acid, cooling the solution, and then adding a mixture of concentrated nitric and sulfuric acids, which consistently produces yields of about 55% after purification. dtic.mil

The nitration can also proceed from mononitrobenzofuroxane precursors. Nitrating 6-nitrobenzofuroxan with 98% nitric acid at room temperature for 24 hours can yield 50% of 4,6-DNBF, while using a mixed acid can result in a 52% to 55% yield. google.com The nitration of 4-nitrobenzofuroxan with 98% nitric acid at room temperature is slower, yielding 60% after two weeks with incomplete conversion. google.com

Some studies have raised concerns about the formation of the isomeric 5,6-dinitrobenzofuroxan (5,6-DNBF) during the nitration of benzofuroxan, which could complicate subsequent reactions. dtic.mil However, detailed analysis of the crude product from the mixed acid nitration of BF has shown no evidence of the 5,6-DNBF isomer. dtic.mil

Table 1: Optimization of Mixed Acid Nitration for 4,6-Dinitrobenzofuroxane

Precursor Nitrating Agent Temperature Reaction Time Yield Reference
Benzofuroxan HNO₃/H₂SO₄ 40 °C 4 hours 49.0% (purified) researchgate.net
Benzofuroxan HNO₃/H₂SO₄ - - ~55% (purified) dtic.mil
6-Nitrobenzofuroxan 98% HNO₃ Room Temp. 24 hours 50% google.com
6-Nitrobenzofuroxan Mixed Acid - - 52-55% google.com
4-Nitrobenzofuroxan 98% HNO₃ Room Temp. 2 weeks 60% google.com

To improve upon traditional batch processing, continuous flow synthesis methods have been developed for 4,6-DNBF. google.com Continuous processes offer significant advantages, including enhanced safety, better temperature control for highly exothermic reactions, and increased productivity. nih.govresearchgate.net A patented continuous process involves the nitration of benzofuroxan and/or its mononitro derivatives (4-nitrobenzofuroxan and 6-nitrobenzofuroxan) in concentrated nitric acid (60-100 wt.%) at temperatures ranging from 42 to 90 °C. google.com This method represents a single-stage synthesis that allows for a more straightforward procedure at a significantly higher temperature than typically used in batch nitrations. google.com The development of continuous flow chemistry is a growing area of research for the synthesis of various chemical compounds, including energetic materials. researchgate.net

Azide-Mediated Synthesis Routes

An alternative synthetic route to 4,6-DNBF involves the use of an azide (B81097) intermediate, which can be generated from picryl chloride. dtic.milgoogle.com

One synthetic pathway involves the thermal decomposition of 2,4,6-trinitroazidobenzene (picryl azide). google.com This process begins with the reaction of 2,4,6-trinitrochlorobenzene (picryl chloride) with sodium azide to form picryl azide. google.com The subsequent thermolysis of picryl azide in a high-boiling solvent such as acetic acid, toluene, or xylene induces a ring-closure reaction between a nitro group and the adjacent azido (B1232118) group, forming the furoxan ring and yielding this compound. google.com Studies on the thermal decomposition of picryl azide show that it first melts and then decomposes to form 4,6-dinitrobenzofuroxan, which itself melts before decomposing into gaseous products. researchgate.net

To mitigate the risks associated with isolating the sensitive and explosive picryl azide intermediate, one-pot reaction strategies have been developed. google.comnih.gov In this approach, picryl chloride and sodium azide are reacted in a solvent like glacial acetic acid at elevated temperatures (e.g., 90-100°C). dtic.milgoogle.com This allows for the in-situ formation of picryl azide and its immediate conversion to 4,6-DNBF through thermal decomposition and cyclization, without the need to isolate the hazardous intermediate. google.com This method has proven to be a straightforward and reproducible way to synthesize 4,6-DNBF, with reported yields around 80% after purification. dtic.mil A better isolation procedure involves quenching the hot reaction mixture in ice/water and then recovering the crude product by filtration before recrystallization. dtic.mil

Synthesis of this compound Metal Salts

Metal salts of this compound are important as primary explosives, with the potassium salt (KDNBF) being a notable example due to its lack of heavy metals. researchgate.netdiva-portal.org The synthesis of these salts typically involves the reaction of 4,6-DNBF with a suitable metal base or a double decomposition reaction with a soluble DNBF salt.

The synthesis of alkali metal salts, such as those of rubidium and cesium, has been achieved by reacting the sodium salt of 4,6-dinitrobenzofuroxan with rubidium nitrate (B79036) and cesium nitrate, respectively, in an aqueous medium at 60°C. researchgate.netnih.gov

A process for synthesizing the potassium salt (KDNBF) involves first preparing the sodium salt of dinitrobenzofuroxane (NaDNBF). google.com This is done by introducing DNBF into a water and acetone (B3395972) solution and then adding sodium carbonate. google.com The resulting NaDNBF solution can then be used directly without complete separation of the salt from its reactive medium. google.com The synthesis proceeds by adding a heated solution of potassium sulfate (B86663) to the NaDNBF solution, which is also heated to between 60°C and 70°C, leading to the precipitation of KDNBF upon cooling. google.com The sodium salt is preferred as an intermediate due to its high solubility. google.com

Preparation of Alkali Metal Salts (Potassium, Rubidium, Cesium)

The synthesis of alkali metal salts of this compound (DNBF) typically involves the reaction of DNBF or its more soluble sodium salt with a corresponding alkali metal salt in an aqueous or mixed solvent system. These salts are of interest due to their energetic properties.

The potassium salt (K-DNBF) can be prepared through several routes. One common method involves treating 4,6-dinitrobenzofuroxan with aqueous potassium hydrogen carbonate. rsc.org Another approach is the reaction of a DNBF solution in acetone with an aqueous solution of a potassium salt, such as potassium chloride (KCl), potassium nitrate (KNO₃), or potassium hydrogen carbonate (KHCO₃). jes.or.jp This process yields an orange powder with a yield of 75-85%. jes.or.jp A patented process describes the synthesis starting with the introduction of DNBF into a water and acetone solution, followed by the addition of sodium carbonate to form the sodium salt (Na-DNBF) in situ. google.com Subsequently, a heated solution of potassium sulphate (K₂SO₄) is added to precipitate K-DNBF. google.com The structure of K-DNBF is recognized as a Meisenheimer-type complex of a hydroxide (B78521) ion with the nitro compound. rsc.org

The rubidium (Rb-DNBF) and cesium (Cs-DNBF) salts are synthesized using a similar metathesis reaction. These salts have been prepared by reacting the sodium salt of 4,6-dinitrobenzofuroxan with rubidium nitrate (RbNO₃) and cesium nitrate (CsNO₃), respectively. nih.govresearchgate.net The reaction is typically carried out in an aqueous medium at approximately 60°C. nih.govresearchgate.net The resulting compounds are characterized by various analytical techniques, including IR and NMR spectroscopy, to confirm their structure. nih.gov The cesium salt, in particular, has been noted as a promising initiatory material. researchgate.net

SaltPrecursorsReaction ConditionsReference
Potassium Salt (K-DNBF) 4,6-Dinitrobenzofuroxan, Potassium Hydrogen CarbonateAqueous solution rsc.org
Potassium Salt (K-DNBF) 4,6-Dinitrobenzofuroxan, KCl/KNO₃/KHCO₃Acetone-water solution jes.or.jp
Rubidium Salt (Rb-DNBF) Sodium Salt of DNBF, Rubidium NitrateAqueous medium, 60°C nih.govresearchgate.net
Cesium Salt (Cs-DNBF) Sodium Salt of DNBF, Cesium NitrateAqueous medium, 60°C nih.govresearchgate.net

Synthesis of Transition Metal Salts (Chromium, Iron, Copper)

Transition metal salts of 4,6-dinitrobenzofuroxan have been synthesized and evaluated for their properties. The preparation generally involves a two-step synthesis, starting with the formation of a more soluble salt (like the sodium or potassium salt) of DNBF, followed by a metathesis reaction with a suitable transition metal salt.

Research has described the preparation of salts with various transition metals, including copper (Cu), cobalt (Co), nickel (Ni), iron (Fe), chromium (Cr), cadmium (Cd), and lead (Pb). jes.or.jp A specific study on copper, cobalt, and nickel salts involved first synthesizing the potassium salt of DNBF (K-DNBF). This was achieved by reacting an ethanolic solution of picramic acid with nitric oxides, followed by treatment with potassium chloride. The K-DNBF was then reacted with aqueous solutions of the respective metal sulfates (e.g., copper sulfate) to yield the desired transition metal salts. Another documented method involves reacting the sodium salt of DNBF with the corresponding metal nitrates in an aqueous solution.

While detailed synthetic procedures for chromium and iron salts are less commonly published, the general methodology follows the same principle of reacting a soluble DNBF salt with a soluble salt of the desired transition metal, such as chromium(III) nitrate or iron(III) chloride, in a suitable solvent. jes.or.jpnih.gov

Derivatization Strategies for Functionalized 4,6-Dinitrobenzofuroxanes

Amination Routes to Diamino-4,6-Dinitrobenzofuroxane (CL-14)

5,7-Diamino-4,6-dinitrobenzofuroxan, also known as CL-14, is a high-performance explosive synthesized through the amination of dinitrobenzofuroxan precursors. A key synthetic route involves the amination of 7-amino-4,6-dinitrobenzofuroxan using hydroxylamine (B1172632) in the presence of a strong base, such as potassium hydroxide. google.com This method produces the potassium salt of CL-14, which can then be acidified with a strong acid (e.g., hydrochloric acid) to precipitate CL-14 as a fine powder in high yield (approximately 65%). google.com

The reaction conditions for the amination step are controlled, typically at a temperature below 20°C, to achieve optimal results. google.com An alternative cost-effective synthesis has also been developed starting from 4,6-dinitrobenzofuroxan (DNBF). tandfonline.comnih.gov This process involves reacting DNBF with sodium hydrogen carbonate and hydroxylamine hydrochloride in water. The reaction mixture is then treated with sodium hydroxide to form the sodium salt of CL-14. tandfonline.com The alkali metal salts of CL-14, including potassium, rubidium, and cesium, can be prepared by reacting the sodium salt of CL-14 with the corresponding alkali metal nitrates in an aqueous solution. tandfonline.comresearchgate.net

Starting MaterialReagentsKey StepsProductYieldReference
7-Amino-4,6-dinitrobenzofuroxanHydroxylamine, Potassium Hydroxide1. Amination at <20°C 2. Acidification with HClCL-1465.2% google.com
4,6-Dinitrobenzofuroxan (DNBF)Sodium Hydrogen Carbonate, Hydroxylamine HCl, Sodium Hydroxide1. Amination at 25°C 2. Basification with NaOHSodium Salt of CL-14- tandfonline.com

Sulfonamidation of this compound Derivatives

Functionalization of the benzofuroxan ring system can be achieved through sulfonamidation, leading to derivatives with potential biological activity. A series of bis-4,6-sulfonamidated 5,7-dinitrobenzofuroxans has been synthesized. researchgate.net The synthetic route starts with a halogenated precursor, 4,6-dichloro-5,7-dinitrobenzofuroxan. researchgate.net

This dichlorinated compound undergoes nucleophilic substitution reactions with various substituted sulfonamides in a suitable solvent system, such as ethanol (B145695) or a mixture of ethanol and triethylamine. researchgate.net The reaction proceeds under reflux conditions and results in the displacement of the chlorine atoms by the sulfonamide groups, yielding the target bis-sulfonamidated products. researchgate.netresearchgate.net The structures of these novel derivatives have been confirmed using elemental analysis, IR spectroscopy, and mass spectrometry. researchgate.net

Halogenation and Subsequent Functionalization

Halogenated dinitrobenzofuroxanes serve as versatile intermediates for further functionalization. The presence of nitro groups activates the aromatic ring, facilitating nucleophilic substitution of the halogen atoms.

Compounds like 5,7-dichloro-4,6-dinitrobenzofuroxane and 7-chloro-4,6-dinitrobenzofuroxane are key precursors. pharmjournal.runih.govmdpi.com These chlorinated derivatives can react with various nucleophiles. For instance, 7-chloro-4,6-dinitrobenzofuroxane reacts with 2-aminobenzothiazoles to yield mono- and dialkylated products. nih.govmdpi.com Similarly, 5,7-dichloro-4,6-dinitrobenzofuroxane undergoes condensation reactions with different aromatic amines to produce new 5,7-diamino-4,6-dinitrobenzofuroxane derivatives. pharmjournal.ru The reaction conditions, such as temperature and solvent, are optimized for each specific amine to maximize the yield. pharmjournal.ru

Furthermore, the reaction of 5,7-dichloro-4,6-dinitrobenzofuroxane with sodium azide in an acetone/water mixture at low temperatures has been studied, leading to the synthesis of benzotrifuroxan, a powerful energetic material. researchgate.net This demonstrates that halogenated dinitrobenzofuroxanes are key synthons for accessing other complex and functionally rich energetic compounds.

Methodological Approaches to Synthesis Optimization

Optimizing the synthesis of 4,6-dinitrobenzofuroxan (DNBF) is crucial for improving yield, purity, and process safety. Research has focused on refining reaction parameters and developing more efficient process technologies.

One approach utilizes Taguchi's experimental design method to systematically improve the yield of DNBF prepared by nitrating benzofuroxan with a mixed acid (nitric/sulfuric acid). researchgate.net This study identified the optimal synthesis parameters as a nitration temperature of 40°C, a mass ratio of benzofuroxan to sulfuric acid of 1:15, a volume ratio of nitric acid to sulfuric acid of 1:2.0, and a reaction time of 4 hours. Following these optimized conditions, a maximum crude yield of 73.2% and a purified yield of 49.0% were achieved. researchgate.net

Another methodological advancement is the development of a continuous process for DNBF synthesis. google.com This method involves the nitration of benzofuroxan or its mononitro derivatives in concentrated nitric acid at an elevated temperature range of 42 to 90°C. google.com This continuous flow approach enhances productivity and safety compared to traditional batch processes by minimizing the amount of energetic material present at any single point in time. google.com

Optimization has also been applied to the synthesis of DNBF salts. A patented process for preparing potassium dinitrobenzofuroxan specifies controlled conditions, including heating a water/acetone solution of DNBF to between 20°C and 35°C before reacting it with sodium carbonate, and subsequently adding a potassium sulfate solution heated to 60-70°C. google.com

MethodKey Parameters OptimizedOutcomeReference
Taguchi Design Temperature, Reactant Ratios, Reaction TimeMax. Crude Yield: 73.2% Max. Purified Yield: 49.0% researchgate.net
Continuous Flow Temperature (42-90°C), Process TypeIncreased productivity and safety google.com
Salt Formation Temperature, Reagent Addition SequenceControlled precipitation of K-DNBF google.com

Taguchi Experimental Design for Process Parameter Determination

The Taguchi method is a robust statistical technique used for optimizing process parameters in various engineering and scientific fields, including chemical synthesis. libretexts.orgresearchgate.netscirp.org This experimental design approach utilizes orthogonal arrays to study the effects of multiple process variables with a minimal number of experiments, making it a highly efficient alternative to full factorial analysis. libretexts.orgnih.gov The primary objective is to identify the optimal settings of control factors to improve the quality and yield of a product while minimizing the effects of uncontrollable noise factors. ijera.comijcrt.org

In the context of energetic materials, the Taguchi method has been successfully applied to enhance the synthesis of this compound (4,6-DNBF). researchgate.net Research has focused on optimizing the nitration of benzofuroxan (BF) with a mixed solution of nitric acid and sulfuric acid to maximize the product yield. researchgate.net

A key study employed an L9 (3⁴) orthogonal array for this purpose. researchgate.net This design involved evaluating four different control factors, each at three distinct levels, through a series of only nine experiments. researchgate.net The chosen factors are critical variables in the nitration process.

Table 1: Control Factors and Levels for 4,6-DNBF Synthesis Optimization

Control Factor Level 1 Level 2 Level 3
A: Nitration Temperature (°C) 20 30 40
B: Mass Ratio (BF:H₂SO₄) 1:5 1:10 1:15
C: Volume Ratio (HNO₃:H₂SO₄) 1:1.0 1:1.5 1:2.0
D: Reaction Time (hours) 2 3 4

This table outlines the process parameters and their respective levels investigated using the Taguchi method to optimize the synthesis of this compound. researchgate.net

To analyze the experimental outcomes, the resulting yield data was converted into a signal-to-noise (S/N) ratio. researchgate.net For yield maximization, the "larger-the-better" quality characteristic is applied, where a higher S/N ratio corresponds to a more favorable outcome. researchgate.net The analysis of these ratios allows for the determination of the optimal level for each control factor.

Table 2: L9 Orthogonal Array and Determination of Optimal Parameters

Experiment No. Factor A (Temp) Factor B (Mass Ratio) Factor C (Volume Ratio) Factor D (Time)
1 1 1 1 1
2 1 2 2 2
3 1 3 3 3
4 2 1 2 3
5 2 2 3 1
6 2 3 1 2
7 3 1 3 2
8 3 2 1 3
9 3 3 2 1
Optimal Level 3 3 3 3

This table represents the structure of the L9 orthogonal array used in the experiments. The "Optimal Level" row indicates the level of each factor that produced the highest signal-to-noise ratio, thereby contributing to the maximum yield. researchgate.net

The verification results from the study confirmed the optimal synthesis parameters as follows:

Nitration Temperature: 40 °C researchgate.net

Mass Ratio of BF to H₂SO₄: 1:15 researchgate.net

Volume Ratio of HNO₃ to H₂SO₄: 1:2.0 researchgate.net

Reaction Time: 4 hours researchgate.net

Under these optimized conditions, a maximum crude yield of 73.2% and a maximum yield after purification of 49.0% were achieved. researchgate.net This demonstrates the efficacy of the Taguchi design in significantly improving the synthesis route for 4,6-DNBF. researchgate.net

Furthermore, this optimization methodology has also been extended to analogues of 4,6-DNBF. researchgate.net For instance, the Taguchi experimental design has been used to determine the ideal conditions for synthesizing the potassium salt of 4,6-dinitrobenzofuroxan (KDNBF) with varying morphologies, showcasing the versatility of the approach. researchgate.net

Elucidation of Reaction Mechanisms and Chemical Reactivity of 4,6 Dinitrobenzofuroxane

Nucleophilic Addition and σ-Complex Formation

The pronounced electrophilic character of DNBF facilitates its reaction with even very weak nucleophiles to form stable anionic σ-complexes, commonly known as Meisenheimer complexes. arabjchem.org The stability of these adducts is significantly higher—by approximately 10 orders of magnitude for the respective equilibrium constants—than that of analogous complexes derived from trinitrobenzene. arabjchem.org

The formation of a Meisenheimer complex involves a two-step addition-elimination mechanism where a nucleophile attacks an electron-deficient aromatic ring. nih.govlibretexts.org In the case of DNBF, the nucleophile adds to one of the ring carbons, leading to the formation of a negatively charged intermediate, the Meisenheimer complex, where the negative charge is delocalized across the aromatic system and the electron-withdrawing groups. libretexts.orgwikipedia.org

With oxygen nucleophiles , such as methanol (B129727), the reaction proceeds via the addition of the methoxy (B1213986) group to the unsubstituted 7-carbon of the DNBF ring. sci-hub.se Studies have shown that this reaction is subject to general base catalysis, where a base (like a methoxide (B1231860) ion) facilitates the attack of the neutral methanol molecule, leading to one of the most stable methoxyl adducts known in that solvent. sci-hub.se

With nitrogen nucleophiles , such as anilines or aliphatic amines, the reaction can be more complex. For instance, anilines may first react through the nitrogen center to form an N-bonded σ-adduct. researchgate.netcdnsciencepub.com This initial adduct can then undergo further reaction or rearrangement. The reaction of morpholine (B109124) with DNBF, for example, yields a stable Meisenheimer σ-complex whose structure has been confirmed by X-ray diffraction analysis. researchgate.net

The interaction between DNBF and various nucleophiles is extensively studied using kinetic and spectrophotometric methods. UV-Vis spectrophotometry is particularly effective for monitoring these reactions because the formation of the highly colored Meisenheimer complex from the less colored DNBF solution results in a distinct change in the absorption spectrum. arabjchem.orgresearchgate.net

For example, when an acetonitrile (B52724) solution of DNBF (λmax = 418 nm) is mixed with solutions of heterocyclic amines, new absorption bands appear at longer wavelengths (e.g., 472-482 nm), signaling the formation of the σ-adducts. arabjchem.org Kinetic runs are typically performed under pseudo-first-order conditions, with the nucleophile in large excess compared to DNBF. arabjchem.org This allows for the determination of rate and equilibrium constants for the complexation. rsc.org Such studies reveal that the thermodynamic stability of DNBF adducts is 10^5 to 10^8 times greater than that of analogous σ-adducts of 1,3,5-trinitrobenzene (B165232). rsc.org

Kinetic and Spectrophotometric Data for DNBF Reactions
NucleophileSolventλmax (DNBF)λmax (Adduct)Key FindingReference
Nitroalkane AnionsAqueous Solution--Adduct stability is 105–108 times greater than for TNB adducts. rsc.org
MethanolMethanol--Reaction is subject to general base catalysis. sci-hub.se
2-Aminobenzothiazole (B30445)Acetonitrile418 nm482 nmProgressive formation of the σ-adduct was monitored. arabjchem.org
4-(Pyren-1-yl)thiazol-2-amineAcetonitrile418 nm482 nmKinetic relaxation processes were observed. researchgate.net

The high electrophilicity of DNBF makes it an excellent reference electrophile for quantifying the reactivity of various nucleophiles. The kinetics of the reaction between DNBF and a series of five heterocyclic amines (2-aminothiazole, 2-aminobenzothiazole, 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265), 5-amino-3,4-dimethylisoxazole (B17700), and 2-aminopyrimidine) were studied in acetonitrile. arabjchem.org

The reactivity of these amines was found to increase in the order: 2-amino-5-trifluoromethyl-1,3,4-thiadiazole < 5-amino-3,4-dimethylisoxazole < 2-aminobenzothiazole < 2-aminothiazole (B372263) < 2-aminopyrimidine. arabjchem.org

The second-order rate constants (k₁) for these C-N bond-forming reactions were fitted to the three-parameter Mayr equation: log k (20 °C) = sN (N + E) . arabjchem.orguni-muenchen.de This equation relates the rate constant (k) to the nucleophilicity parameter (N) and a nucleophile-specific slope parameter (sN) of the nucleophile, and the electrophilicity parameter (E) of the electrophile. uni-muenchen.deprinceton.edu By using the known electrophilicity of DNBF, this method allows for the determination of the N parameters for the heterocyclic amines, thereby ranking them on a comprehensive nucleophilicity scale. arabjchem.org

Rate Constants and Nucleophilicity Parameters for the Reaction of Heterocyclic Amines with DNBF in Acetonitrile at 20 °C arabjchem.org
Heterocyclic Aminek₁ (dm³ mol⁻¹ s⁻¹)Nucleophilicity Parameter (N)
2-Amino-5-trifluoromethyl-1,3,4-thiadiazole1.15 x 10⁻³4.75
5-Amino-3,4-dimethylisoxazole2.00 x 10⁻²6.01
2-Aminobenzothiazole1.75 x 10⁻¹6.95
2-Aminothiazole1.517.90
2-Aminopyrimidine1.05 x 10¹8.74

The regioselectivity of nucleophilic attack on the 4,6-dinitrobenzofuroxane ring is well-defined. Due to the strong electron-withdrawing effects of the fused furoxan ring and the nitro groups, nucleophilic addition occurs preferentially at the C-7 position. sci-hub.secdnsciencepub.com

When the nucleophile is achiral and its addition does not create a new stereocenter, a single adduct is formed. However, when the addition of the nucleophile to the C-7 position of DNBF creates a new chiral center, stereochemical considerations become important. For example, the reaction of DNBF with nitroethane and 1-nitropropane (B105015) anions results in the formation of two chiral centers. rsc.org Consequently, this complexation yields diastereoisomeric σ-adducts, which can be identified and characterized using NMR spectroscopy. rsc.org

Electrophilic Substitution Reactions Involving this compound

While DNBF is renowned for its reactivity as a "superelectrophile" in nucleophilic additions, it can also function as the electrophilic partner in electrophilic aromatic substitution (S_EAr) reactions. In these cases, DNBF attacks an electron-rich aromatic substrate, leading to C-C bond formation. cdnsciencepub.comcdnsciencepub.com

Anilines, which are activated aromatic systems, can react with DNBF in acidic solutions to form σ-adducts resulting from electrophilic substitution. cdnsciencepub.com In this reaction, the aniline (B41778) acts as the nucleophile, and DNBF acts as the electrophile. The reaction typically involves the bonding between a ring-carbon atom of the aniline and the 7-position of DNBF. cdnsciencepub.com

The regioselectivity of the attack on the aniline ring is predictable:

Reaction normally occurs at the para-position (C-4) of the aniline. cdnsciencepub.com

If the para-position is blocked by a substituent, the electrophilic attack by DNBF occurs at the ortho-position (C-2) . cdnsciencepub.com

Kinetic studies of these reactions have been performed. For the reaction with aniline, a kinetic isotope effect (kH/kD) value of 2.0 was observed, which indicates that the C-C bond formation step is largely rate-determining in the substitution pathway. cdnsciencepub.com While anilines can initially react through their nitrogen atom to form an N-adduct, this often decomposes to yield the more thermodynamically stable C-bonded adduct. cdnsciencepub.com This contrasts with related compounds like 3-aminothiophenes, which react directly as carbon nucleophiles to give the C-adduct without forming an intermediate N-adduct. cdnsciencepub.com

Kinetic Data for Electrophilic Substitution of Anilines by DNBF cdnsciencepub.com
Aniline DerivativeReaction SiteKey Kinetic Finding
Aniline4-positionKinetic isotope effect (kH/kD) of 2.0 indicates rate-determining C-C bond formation.
N-Methylaniline4-positionRate constants allow for estimation of pKa values for carbon protonation.
4-Methylaniline2-positionReaction occurs at the ortho position when the para position is blocked.

Kinetic Isotope Effects in Substitution Pathways

While direct experimental or computational studies on the kinetic isotope effects (KIEs) in the substitution pathways of this compound are not extensively documented in the reviewed literature, the principles of KIEs provide a powerful tool for elucidating reaction mechanisms in nucleophilic aromatic substitution (SNAr) reactions, which are characteristic of this compound. differencebetween.comwikipedia.org KIEs measure the change in reaction rate when an atom in the reactants is replaced by one of its isotopes. wikipedia.org This effect is most pronounced for hydrogen isotopes (deuterium and tritium) due to the significant relative mass difference. princeton.edu

In the context of nucleophilic attack on this compound, both primary and secondary KIEs could offer valuable insights. A primary kinetic isotope effect is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. differencebetween.com For instance, if the abstraction of a proton from the nucleophile is the rate-limiting step in the formation of a σ-complex, a significant primary KIE would be expected.

Secondary kinetic isotope effects arise when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org These effects are typically smaller than primary KIEs but can still provide crucial information about the transition state structure. researchgate.net For example, a change in hybridization at a carbon atom from sp2 in the reactant to sp3 in the transition state of an SNAr reaction can lead to a measurable secondary KIE.

The general mechanism for SNAr reactions is often depicted as a two-step process involving the formation of a Meisenheimer complex. wikipedia.org However, recent studies on other aromatic systems suggest that some SNAr reactions may proceed through a concerted mechanism. arabjchem.org Kinetic isotope effect studies would be instrumental in distinguishing between these pathways for this compound. A stepwise mechanism with a stable Meisenheimer intermediate would likely exhibit different KIEs for the formation and decomposition of the intermediate compared to a concerted mechanism with a single transition state.

Type of Kinetic Isotope Effect Description Potential Application to this compound Substitution
Primary KIERate change due to isotopic substitution at the site of bond cleavage or formation in the rate-determining step. differencebetween.comCould elucidate the role of proton transfer from the nucleophile in the rate-limiting step.
Secondary KIERate change due to isotopic substitution at a position not directly involved in bond cleavage or formation. wikipedia.orgCould provide information on changes in hybridization at the carbon atom undergoing nucleophilic attack.

Intramolecular Rearrangements and Isomerization Processes

Boulton-Katritzky Rearrangement Mechanisms

The Boulton-Katritzky rearrangement is a well-known thermal or acid/base-catalyzed isomerization of heterocyclic compounds. In the context of benzofuroxans, this rearrangement can be a competing process with other tautomeric equilibria. nih.gov For 4-nitrobenzofuroxan, a closely related compound, the Boulton-Katritzky rearrangement is considered a prototype reaction for a class of molecular rearrangements and can compete with N-1-oxide/N-3-oxide tautomerization. nih.gov The direction of this rearrangement is dependent on the nature and position of substituents on the benzene (B151609) ring. nih.gov

Computational studies, employing methods such as ab initio and density functional theory (DFT), have been instrumental in elucidating the mechanism of the Boulton-Katritzky rearrangement. acs.org For the rearrangement of 4-nitrobenzofuroxan, theoretical calculations at various levels of theory, including RHF, MP2, MP4(SDQ), B3-LYP, and BH&H-LYP, have been performed. acs.org These studies consistently indicate a one-step mechanism for the rearrangement. acs.org Notably, a previously proposed tricyclic intermediate could not be located in these computational investigations, which aligns with experimental findings. acs.org Electron correlation effects were found to be particularly important for accurately describing the geometries and relative energies of the species involved in the rearrangement. acs.org

In the reaction of 7-chloro-4,6-dinitrobenzofuroxan with various 2-aminothiazole derivatives, the formation of two isomeric products was observed, with the relative ratio being dependent on temperature and solvent. nih.gov This observation suggests an equilibrium between the two isomers, and one of the possible mechanistic pathways considered is the Boulton-Katritzky rearrangement. nih.gov

Isomerization of this compound and its Ionic Forms

The isomerization of this compound has been the subject of theoretical investigations using Density Functional Theory (DFT). earthlinepublishers.compurkh.com These studies focus on the relative stabilities of different bicyclic isomers and their corresponding monoionic forms. The formation of ionic species is particularly relevant as it can shed light on the stability of these isomers in the presence of an ionizing electric field or static charging. earthlinepublishers.com

DFT calculations at the restricted and unrestricted levels of B3LYP with basis sets such as 6-31G(d) and 6-311+G(d,p) have been employed to determine the stabilities and other quantum chemical properties of the isomers and their ionic forms. earthlinepublishers.com Such calculations provide insights into the electronic structure and thermodynamic favorability of the different isomeric structures. For instance, in a study on dicyanofuroxan, a related compound, DFT calculations revealed that the ring form is electronically more stable and thermodynamically more favored compared to its ring-opened dinitroso isomer. earthlinepublishers.com

Isomer/Ionic Form Computational Method Key Findings
Bicyclic IsomersDFT (B3LYP/6-31G(d), etc.)Investigation of relative stabilities and quantum chemical properties. earthlinepublishers.com
Monoionic FormsDFT (UB3LYP/6-31+G(d), etc.)Stability analysis in ionizing environments; some ionic forms are prone to decomposition. earthlinepublishers.compurkh.com

Ring-Opening and Recyclization Dynamics

The furoxan ring in this compound is capable of undergoing ring-opening and recyclization reactions. This dynamic process is a key feature of benzofuroxan (B160326) chemistry and can lead to the formation of various isomers. earthlinepublishers.com One of the striking features of benzofuroxan is its intramolecular isomerization to a 1,2-dinitroso benzene intermediate, which can then recyclize to regenerate the starting compound. earthlinepublishers.com

The coupling of the superelectrophilic this compound with a π-excessive indolizine (B1195054) structure results in a strongly dipolar substitution product. This product undergoes a facile and unusual rearrangement that is induced by an intramolecular oxygen atom transfer from the N-oxide functionality of the this compound moiety. This process involves both ring-opening of the furoxan and subsequent recyclization.

Theoretical studies on related furoxan compounds, such as dicyanofuroxan, have been conducted to understand the energetics of the ring-opening reaction. earthlinepublishers.com These studies involve the calculation of the transition state geometry and energy for the conversion of the furoxan ring to its open dinitroso isomer. earthlinepublishers.com Such computational analyses provide valuable information on the activation energy required for the ring-opening process and the relative stability of the cyclic and open-chain forms. earthlinepublishers.com

Cycloaddition Reactions

Diels-Alder Type Condensations with this compound as a Dienophile

Due to its highly electron-deficient nature, this compound is an excellent dienophile in Diels-Alder reactions. wikipedia.orgorganic-chemistry.org The reaction of this compound with 1-trimethylsilyloxybuta-1,3-diene has been shown to yield a mixture of [2+4] diastereomeric cycloadducts. researchgate.net Detailed mechanistic studies of this reaction have revealed that it proceeds through a stepwise pathway rather than a concerted one. researchgate.netacs.org

A key intermediate in this stepwise mechanism is a zwitterionic sigma-adduct, which has been successfully characterized in acetonitrile using 1H and 13C NMR spectroscopy, as well as UV/visible spectrophotometry. researchgate.net A kinetic study of the formation of this intermediate in acetonitrile demonstrated that the reaction rate is well-described by the three-parameter Mayr equation (log k = s(E+N)), which is a strong indicator of a nucleophile-electrophile combination mechanism. researchgate.net

Reactant Solvent Mechanistic Feature Experimental Evidence
1-trimethylsilyloxybuta-1,3-dieneAcetonitrileStepwise mechanism via a zwitterionic intermediate. researchgate.netNMR and UV/Vis characterization of the intermediate; kinetic data fits Mayr equation. researchgate.net
1-trimethylsilyloxybuta-1,3-dieneDichloromethane (B109758), TolueneStepwise mechanism. researchgate.netKinetic data supports a stepwise process, though the intermediate is not directly observed. researchgate.net

Stepwise Cycloaddition Mechanisms and Zwitterionic Intermediates

The cycloaddition reactions of this compound (DNBF) have been shown to proceed through a stepwise mechanism involving zwitterionic intermediates, rather than a concerted process. researchgate.netnih.gov This is particularly evident in the Diels-Alder reaction between DNBF and 1-trimethylsiloxy-1,3-butadiene. researchgate.netnih.govnih.govsigmaaldrich.com

Computational and experimental studies have provided significant insights into this mechanism. researchgate.netnih.gov The reaction affords a mixture of [2+4] diastereomeric cycloadducts through a pathway that involves the formation of a persistent zwitterionic intermediate σ-adduct. researchgate.netnih.gov This intermediate has been successfully characterized using 1H and 13C NMR spectroscopy, as well as UV/visible spectrophotometry, particularly in acetonitrile. researchgate.netnih.gov

It is the polar nature of the cycloaddition, driven by the electrophilic character of DNBF, that favors the formation of a zwitterionic intermediate. mdpi.com The global electrophilicity index (ω), a concept from density functional theory, has been used to understand and compare these reactions with other prototype stepwise cycloadditions. researchgate.netnih.gov

Influence of Solvent Polarity on Reaction Pathways

The polarity of the solvent plays a crucial role in the reaction pathways of this compound, particularly in its cycloaddition reactions. The stability and observability of the zwitterionic intermediates are highly dependent on the solvent environment. researchgate.netnih.gov

In highly polar solvents like acetonitrile, the zwitterionic σ-adduct formed during the reaction of DNBF with 1-trimethylsiloxy-1,3-butadiene is sufficiently stable to be directly characterized by spectroscopic methods. researchgate.netnih.gov This stabilization is attributed to the ability of polar solvents to solvate the charged species, thereby lowering its energy.

Conversely, in less polar solvents such as dichloromethane and toluene, the stability of the zwitterionic intermediate is significantly reduced. researchgate.netnih.gov In these environments, direct spectroscopic characterization of the intermediate is not feasible. nih.gov However, kinetic investigations in these solvents still support the operation of a stepwise mechanism, indicating that the zwitterionic intermediate is formed, albeit transiently. researchgate.netnih.gov The reaction kinetics remain consistent with a stepwise process even though the intermediate is not directly observable. nih.gov

The following table summarizes the effect of solvent polarity on the characterization of the zwitterionic intermediate in the reaction of this compound.

SolventPolarityIntermediate StabilitySpectroscopic Characterization
AcetonitrileHighHighSuccessful
DichloromethaneMediumLowNot directly observable
TolueneLowLowNot directly observable

Phosphorylation Reaction Mechanisms of Substituted 4,6-Dinitrobenzofuroxanes

The phosphorylation of substituted 4,6-dinitrobenzofuroxanes presents a unique reaction mechanism where the nitro groups of the benzofuroxan ring act as the reactive centers. researchgate.net A computational investigation into the molecular mechanism of the phosphorylation of 5,7-Dichloro-4,6-Dinitrobenzofuroxane (DCDNBFX) by tertiary phosphines, using trimethylphosphine (B1194731) as a model, has elucidated the most probable reaction pathway. researchgate.net

The study analyzed the possible sites for electrophilic attack and established the most likely course of the reaction. researchgate.net The reaction results in the formation of a stable diphenolate diphosphabetaine. researchgate.net A significant characteristic of this final product is the strong participation of a mesomeric ketoylide structure. researchgate.net The structure of this product has been confirmed experimentally through X-ray diffraction. researchgate.net

The research highlights an unusual course for this phosphorylation reaction, deviating from typical electrophilic aromatic substitution. researchgate.net The involvement of the nitro groups as the primary reaction sites is a key finding, providing a deeper understanding of the reactivity of these highly electrophilic heterocyclic compounds. researchgate.net

Theoretical and Computational Chemistry Studies on 4,6 Dinitrobenzofuroxane

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical methods are powerful tools for elucidating the intrinsic electronic characteristics of molecules like 4,6-dinitrobenzofuroxane. These computational approaches offer a detailed picture of electron distribution, molecular orbital interactions, and bonding properties that govern the molecule's stability and reactivity.

Density Functional Theory (DFT) has been extensively employed to investigate the ground state properties of this compound and its derivatives. nih.govmdpi.com The B3LYP hybrid functional, often paired with basis sets such as 6-31G(d) and 6-311++G(d,p), is a common choice for these calculations. mdpi.comresearchgate.net DFT studies on related benzofuroxan (B160326) derivatives have been used to optimize molecular structures, calculate thermodynamic parameters like heats of formation, and analyze vibrational spectra. nih.govmdpi.com

For instance, in a study on 4,6-dichloro-5-nitrobenzofuroxan, DFT calculations were crucial in understanding how the condensed furoxan ring alters the aromaticity of the carbocyclic frame and how the chlorine atoms influence the dihedral angle and rotational barrier of the nitro group. nih.govmdpi.com These calculations revealed that the carbon atom at the C4 position is the most electrophilic site, which explains the regioselectivity observed in nucleophilic substitution reactions. nih.gov Furthermore, DFT has been used to study the isomerization processes of the benzofuroxan core, which involves ring-opening and closure reactions, providing insights into the stability of various isomers.

For achieving higher accuracy in energetic and structural predictions, post-Hartree-Fock ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] are the gold standard. While specific applications of these high-level methods directly to this compound are not extensively documented in readily available literature, they are crucial for benchmarking results from more computationally efficient methods like DFT. For example, ab initio methods including MP2 have been utilized to support the analysis of vibrational spectra of related nitrobenzofurazan derivatives. researchgate.net The computational cost of methods like CCSD(T) scales steeply with the size of the system, which can make them challenging to apply to molecules of this size without significant computational resources. semanticscholar.org However, their application would provide highly reliable data on properties such as heats of formation, reaction barriers, and bond dissociation energies, which are critical for understanding the reactivity and stability of energetic materials.

The analysis of molecular topology provides a framework for understanding the chemical bonding and electronic delocalization within a molecule. Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM), the Electron Localization Function (ELF), and Natural Bond Orbital (NBO) analysis are used to partition the electron density and analyze bonding patterns.

Studies on related benzofuroxan and nitrobenzofurazan systems have utilized these methods to gain deeper insights. For example, the low aromatic character of the benzofuroxan ring system in a related compound has been highlighted by a low Bird aromaticity index value of 81.0, suggesting significant electronic delocalization effects from the fused furoxan ring. nih.gov NBO analysis performed on the 7-methyl derivative of this compound has been used to calculate atomic charge distributions and Fukui indices, which successfully identified the electrophilic centers of the molecule at positions C5 and C7. researchgate.net In studies of nitrobenzofurazan derivatives, ELF and Localized Orbital Locator (LOL) analyses have been employed to visualize covalent bonds and lone pairs, helping to understand the balance between covalent and non-covalent interactions that dictate the molecule's properties. researchgate.netnih.gov These analyses reveal regions of high electron localization, corresponding to bonds and lone pairs, and areas of delocalized electrons, which are characteristic of aromatic systems. nih.gov

Computational Modeling of Reaction Mechanisms

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed characterization of reaction pathways, intermediates, and transition states. This is particularly valuable for understanding the complex reactivity of electrophilic compounds like this compound.

The determination of reaction paths and the characterization of transition states are central to understanding reaction mechanisms. DFT calculations are commonly used to locate the transition state structures, which are first-order saddle points on the potential energy surface. The nature of these transition states is confirmed by vibrational frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate.

A theoretical study on the reaction of 7-methyl-4,6-dinitrobenzofuroxan with the methoxide (B1231860) ion successfully located the transition states for the formation of two different σ-complexes and a carbanion. researchgate.net The reaction pathways were further elucidated by Intrinsic Reaction Coordinate (IRC) calculations, which trace the minimum energy path from the transition state down to the reactants and products, confirming the connectivity of the stationary points on the potential energy surface. researchgate.net Similarly, quantum chemical calculations have been used to investigate the reaction pathways of 7-chloro-4,6-dinitrobenzofuroxan with aminothiazoles, identifying the most favorable reaction channel by comparing the activation barriers of different possible attacks. nih.gov

Many reactions involving highly reactive intermediates can lead to multiple products, the distribution of which is governed by either kinetic or thermodynamic control. Computational chemistry can effectively dissect the factors that determine the product outcome by calculating the activation energies (kinetics) and the relative stabilities of the products (thermodynamics).

A detailed DFT/B3LYP study investigated the kinetic versus thermodynamic competition in the reaction of 7-methyl-4,6-dinitrobenzofuroxan with the methoxide ion in water. researchgate.net This study calculated the thermodynamic and kinetic parameters for the formation of three possible products: two σ-adducts resulting from methoxide attack at positions 5 and 7, and a carbanion formed by proton abstraction from the 7-methyl group. researchgate.net

The calculations revealed that while the formation of the carbanion is the most thermodynamically favorable process (most negative ΔrG°T), it also has the highest activation barrier (largest ΔG*), making it the kineticallly disfavored product. researchgate.net Conversely, the formation of the σ-adducts has lower activation barriers, indicating they are the kinetically preferred products. researchgate.net This theoretical analysis successfully explains the experimental observation where only certain products are detected, highlighting the power of computational methods to unravel complex reaction dynamics. researchgate.net

Table 1: Calculated Thermodynamic and Kinetic Parameters for the Reaction of 7-methyl-4,6-dinitrobenzofuroxan with Methoxide Ion in Water

ProductΔrH°T (kcal/mol)ΔrS°T (cal/mol·K)ΔrG°T (kcal/mol)ΔH* (kcal/mol)ΔS* (cal/mol·K)ΔG* (kcal/mol)
Complex at C5 (2) -21.49-7.81-19.1613.06-6.4114.97
Complex at C7 (3) -22.75-7.95-20.3813.18-6.6415.16
Carbanion (4) -45.71-9.52-42.8720.08-6.2421.94

Data sourced from a DFT/B3LYP/6-311++G(d,p) study. researchgate.net ΔrH°T, ΔrS°T, and ΔrG°T represent the standard enthalpy, entropy, and Gibbs free energy of reaction, respectively. ΔH, ΔS, and ΔG represent the enthalpy, entropy, and Gibbs free energy of activation, respectively.*

Prediction of Thermochemical Parameters

Computational chemistry plays a vital role in predicting the thermochemical properties of energetic materials like this compound and its derivatives. The standard molar enthalpy of formation (ΔfH°) is a key parameter that indicates the stability of a compound and is essential for calculating reaction enthalpies and detonation properties.

Theoretical methods, often within the framework of Density Functional Theory (DFT), are used to calculate these parameters. For example, the enthalpy of formation for N-2,4,6-trinitrophenylhydrazine was calculated using CBS-4M energy calculations with the Gaussian 09 software package. From this calculated value, reaction enthalpies for potential explosion pathways were investigated to propose a likely explosion mechanism. For salts of DNBF, standard molar enthalpies of formation have been determined experimentally via constant-volume combustion energies in an oxygen-bomb calorimeter, and these experimental values serve as a benchmark for computational results.

The calculated thermochemical data are then used to predict performance characteristics. For instance, detonation properties such as the heat of detonation, detonation velocity, and detonation pressure can be calculated from the standard molar enthalpy of formation.

Table 1: Selected Thermochemical Parameters for DNBF Derivatives Note: Specific theoretical values for this compound itself were not detailed in the provided search context, so data for related energetic compounds are presented for illustrative purposes.

Compound/DerivativeMethodCalculated ParameterValue
N-2,4,6-trinitrophenylhydrazineCBS-4MEnthalpy of FormationValue Calculated
BFTNANCalorimetryEnthalpy of Formation-72.6 kJ mol⁻¹
Rubidium Salt of DNBF-Decomposition Temperature340 °C
Cesium Salt of DNBF-Decomposition Temperature318 °C

This table is interactive. Click on headers to sort.

Solvent Effects in Computational Models

Computational models in chemistry must often account for the influence of the solvent, as it can significantly alter molecular properties, reaction rates, and equilibrium positions. Two primary approaches are used: implicit and explicit solvent models. Implicit models, or continuum models, represent the solvent as a continuous medium with a specific dielectric constant, offering computational efficiency. Explicit models provide a more detailed, atomistic representation of individual solvent molecules, which is more computationally intensive but can capture specific solute-solvent interactions like hydrogen bonding.

The choice of solvent can impact reaction outcomes, as seen in the reaction of 7-chloro-4,6-dinitrobenzofuroxan, where the relative ratio of isomeric products was found to be dependent on the solvent used. This suggests that computational studies of such reactions must incorporate solvent effects to accurately model the system. DFT calculations performed in the presence of a solvent, such as water, have shown that thermodynamic parameters like the Gibbs free energy of reaction (ΔrG°) can be significantly different compared to calculations in the gaseous state.

For properties like NMR shielding, standard dielectric continuum models may not always be sufficient. More accurate results can sometimes be obtained by using combined cluster/continuum models, where the first solvation sphere is treated explicitly and the bulk solvent is treated as a continuum. The inclusion of solvent effects is crucial for accurately predicting reaction barriers, transition state geometries, and the stability of intermediates in solution.

Applications and Performance in Energetic Materials Research

Development of "Green" Primary Explosives Based on 4,6-Dinitrobenzofuroxane Salts

A primary driver in modern energetic materials research is the development of "green" explosives that eliminate the use of toxic heavy metals like lead. semanticscholar.orgresearchgate.net Salts of this compound have emerged as a promising class of compounds in this endeavor, offering potent initiatory capabilities without the environmental hazards associated with conventional materials. researchgate.netepa.gov The potassium salt of 4,6-dinitrobenzofuroxan (KDNBF) has garnered considerable attention due to its favorable characteristics, including being a heavy metal-free compound. researchgate.netresearchgate.net

Potassium 4,6-dinitrobenzofuroxanate (KDNBF) has been identified as a viable replacement for traditional primary explosives in certain applications. jes.or.jp It is valued for its high burning rate, a crucial characteristic for primary explosives that require a rapid deflagration-to-detonation transition. jes.or.jp Research has established manufacturing parameters and testing procedures to ensure the quality and purity of KDNBF for use in initiatory devices. dtic.mil

In addition to the potassium salt, other alkali metal derivatives have been investigated. Cesium 4,6-dinitrobenzofuroxanate (Cs-DNBF) has been synthesized and characterized, showing promise as an initiatory compound. nih.gov Studies suggest that Cs-DNBF may be a suitable replacement for KDNBF in certain initiatory compositions, indicating its potential as a next-generation green primary explosive. researchgate.netnih.gov The synthesis of these salts typically involves reacting the sodium salt of DNBF with the corresponding alkali metal nitrate (B79036) in an aqueous solution. nih.gov

The primary motivation for investigating DNBF-based salts is to find safer, more environmentally friendly alternatives to conventional primers that contain lead, such as lead azide (B81097) and lead styphnate. semanticscholar.orgresearchgate.net These lead-based compounds are effective but pose significant toxicological and environmental risks. semanticscholar.orgresearchgate.net KDNBF is considered a suitable "green" primary explosive alternative to lead styphnate in civilian primer compositions because potassium is a more innocuous element than lead. semanticscholar.org

However, there are performance trade-offs to consider. For instance, KDNBF has a lower decomposition temperature (217 °C) compared to lead styphnate (280–290 °C), which may be a contributing factor to why it has not been universally adopted as a replacement, particularly in military applications that may have more stringent thermal stability requirements. semanticscholar.org Despite this, the move away from heavy metal-based primers continues to drive research into compounds like KDNBF and its analogues. jes.or.jpresearchgate.net

Insensitiveness and Safety Characteristics of this compound Derivatives

A critical aspect of evaluating any new energetic material is its sensitivity to various stimuli, which dictates its handling and storage safety. Extensive research has been conducted to characterize the sensitivity of this compound and its salts to electrostatic discharge, impact, and friction.

The sensitivity of this compound derivatives to electrostatic discharge is a significant safety concern. jes.or.jp Preliminary measurements of KDNBF indicated a minimal initiation energy (MIE) in the microjoule (µJ) range. jes.or.jpresearchgate.net This is considerably more sensitive than conventional primary explosives like dextrinated lead azide (6–12 mJ) and rehydrated lead styphnate (40–100 µJ), highlighting the high risk posed by electrostatic sparks during the handling of KDNBF. jes.or.jpresearchgate.net One study determined the MIE of KDNBF to be as low as 20 µJ. jes.or.jp The parent compound, DNBF, was found to ignite at a spark energy of 4.5 J but not at 0.45 J. dtic.mil

Table 1: Electrostatic Discharge (ESD) Sensitivity of KDNBF and Conventional Primary Explosives
CompoundMinimal Initiation Energy (MIE)Reference
Potassium 4,6-dinitrobenzofuroxanate (KDNBF)Down to µJ levels (as low as 20 µJ) jes.or.jpresearchgate.net
Lead Azide (dextrinated)6–12 mJ jes.or.jpresearchgate.net
Lead Styphnate (rehydrated)40–100 µJ jes.or.jpresearchgate.net
This compound (DNBF)Ignites at 4.5 J dtic.mil

To mitigate the high electrostatic discharge sensitivity of KDNBF, researchers have investigated the use of additives. Graphite (B72142), a conductive material, is commonly mixed with energetic materials to help dissipate static charge and reduce ESD hazards. jes.or.jp Studies on KDNBF have shown that the addition of graphite can lower the minimal "strike through" voltage, which is the voltage required for a spark to occur. jes.or.jp

For instance, the strike-through voltage for pure KDNBF was approximately 5 kV, which dropped to 3 kV with a 5% graphite content, 2.5 kV with 7.5% graphite, and 1.5 kV with 12.5% graphite. jes.or.jp However, the effect of graphite on the minimal initiation energy (MIE) was not as clear-cut, with only a small shift observed. jes.or.jp It was also noted that graphite content higher than 2.5% could lead to a higher risk of accidents due to the lowering of the minimal initiation voltage. jes.or.jp The method of mixing the additive, such as wet versus dry mixing, also impacts the ESD characteristics. jes.or.jp

Table 2: Effect of Graphite Content on the Minimal "Strike Through" Voltage of KDNBF
Graphite Content (%)Minimal "Strike Through" Voltage (kV)Reference
0~5.0 jes.or.jp
5.03.0 jes.or.jp
7.52.5 jes.or.jp
12.51.5 jes.or.jp

The mechanical and thermal sensitivity of this compound and its derivatives have been thoroughly evaluated to establish safe handling procedures.

Impact Sensitivity: The impact sensitivity of KDNBF has been reported as 35 cm for a 2 kg weight. jes.or.jp For comparison, the impact sensitivity for RDX is also 35 cm, while for Tetryl (B1194171) it is 85 cm and for TNT it is 110 cm, indicating KDNBF is as sensitive to impact as RDX. jes.or.jp The parent compound, DNBF, has a figure of insensitivity (F of I) of 89, which is comparable to that of RDX (80) and tetryl (86). dtic.mil

Friction Sensitivity: The friction sensitivity of KDNBF has been measured at 3.8 kg. jes.or.jp This is significantly more sensitive than secondary explosives like RDX (12 kg) and Tetryl and TNT (both 32.4 kg). jes.or.jp A separate study using a BAM friction tester ranked several primary explosives, including KDNBF, to determine the probability of initiation by friction. dtic.mil

Thermal Sensitivity: The thermal behavior of DNBF salts is a crucial factor in their stability and application. KDNBF has a decomposition temperature of 217 °C. semanticscholar.org The thermal decomposition of KDNBF is a multi-step exothermic process that occurs directly from the solid state. researchgate.netcanada.ca The initial stage of decomposition can be rapid enough to cause ignition if a large sample is used. researchgate.netcanada.ca The sodium salt of a related compound, 4,6-Dinitro-7-hydroxybenzofuroxan (NaDNP), exhibits good heat resistance with a thermal decomposition peak temperature of 283.11 °C. energetic-materials.org.cn

Table 3: Summary of Sensitivity Data for this compound Derivatives
CompoundImpact Sensitivity (H50)Friction SensitivityThermal DecompositionReference
Potassium 4,6-dinitrobenzofuroxanate (KDNBF)35 cm (2 kg weight)3.8 kg217 °C semanticscholar.orgjes.or.jp
This compound (DNBF)F of I = 89Not specifiedNot specified dtic.mil
Sodium 4,6-Dinitro-7-hydroxybenzofuroxan (NaDNP)37.4 cmNot specified283.11 °C (peak) energetic-materials.org.cn
RDX (for comparison)35 cm12 kgNot specified jes.or.jp
Tetryl (for comparison)85 cm32.4 kgNot specified jes.or.jp

Thermal Decomposition Pathways and Stability Analysis of this compound

The thermal behavior of this compound (DNBF) and its derivatives is a critical aspect of its characterization as an energetic material. Understanding its decomposition pathways and stability is essential for assessing its potential applications. This is primarily achieved through thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric and Differential Scanning Calorimetry Investigations

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental techniques employed to investigate the thermal stability and decomposition characteristics of energetic materials like this compound.

Studies on the thermal behavior of DNBF have shown that it undergoes rapid decomposition. dtic.mil DSC analysis of DNBF, conducted at a heating rate of 10°C per minute under a nitrogen atmosphere, revealed a vigorous decomposition process characterized by fizzing, which leaves behind a black residue. dtic.mil

The potassium salt of this compound, KDNBF, has been more extensively studied. Its thermal decomposition is understood to be a multi-step exothermic process that initiates directly from the solid state. canada.caresearchgate.net The initial stage of this decomposition is notably rapid and can lead to ignition if a sufficiently large sample is used. canada.ca The nature of the surrounding atmosphere does not appear to significantly influence the decomposition process, except in the final stages when conducted in air, where any remaining carbonaceous material is oxidized. canada.ca

Below is a representative data table summarizing typical findings from DSC and TGA analyses of this compound and its potassium salt.

CompoundTechniqueKey ObservationsOnset Temperature (°C)Peak Temperature (°C)Mass Loss (%)Reference
This compound (DNBF) DSCRapid decomposition with fizzingNot SpecifiedNot SpecifiedNot Applicable dtic.mil
Potassium 4,6-dinitrobenzofuroxanate (KDNBF) DSC/TGAMulti-step exothermic processNot SpecifiedNot SpecifiedNot Specified canada.caresearchgate.net

Kinetic Parameters of Exothermic Processes (Kissinger's, Ozawa-Doyle's Methods)

To quantify the kinetics of the decomposition process, non-isothermal methods such as those developed by Kissinger and Ozawa-Doyle are frequently applied to DSC data obtained at multiple heating rates. These methods allow for the determination of key kinetic parameters, primarily the activation energy (Ea), which provides insight into the energy barrier of the decomposition reaction.

While specific kinetic parameters for the parent compound, this compound, are not available in the provided literature, a study on its potassium salt (KDNBF) offers valuable data. The morphology of the KDNBF sample has been shown to influence its thermal stability and decomposition kinetics. Research has been conducted on both flaky and spherical KDNBF powders.

The activation energies for the decomposition of these two forms of KDNBF, as calculated by the Kissinger and Ozawa methods, are presented in the table below.

Compound FormMethodActivation Energy (Ea) in kJ/molReference
Flaky KDNBF Kissinger171.5 epa.gov
Ozawa170.7 epa.gov
Spherical KDNBF Kissinger188.5 epa.gov
Ozawa186.9 epa.gov

The data indicates that the spherical form of KDNBF possesses a higher activation energy for decomposition, suggesting greater thermal stability compared to the flaky form. epa.gov

Integration into Explosive Formulations

The potential utility of this compound in energetic formulations is an area of active research. Its properties suggest possible roles in both high explosive compositions and as a component in propellants.

Evaluation in Plastic Bonded Explosives (PBX)

Plastic Bonded Explosives (PBXs) are composites in which explosive crystals are incorporated into a polymer matrix. This approach can enhance the safety and mechanical properties of the explosive. While the concept of including novel energetic materials like DNBF in PBX formulations is of interest to researchers, specific performance data for PBX compositions containing this compound is not detailed in the available literature. General research in the field focuses on the compatibility of explosive fillers with various binders and the resulting detonation and sensitivity characteristics. dtic.milicm.edu.plmatec-conferences.org

Role as Burn-Rate Modifiers in Composite Propellants

Composite propellants are complex mixtures of an oxidizer, a fuel binder, and various additives to tailor performance. One important class of additives is burn-rate modifiers, which are used to control the combustion speed of the propellant.

While information on the use of this compound itself as a burn-rate modifier is limited, a study has investigated the application of its transition metal salts for this purpose. Specifically, the iron salt of 4,6-dinitrobenzofuroxan has been evaluated as a burn-rate modifier in hydroxy-terminated polybutadiene (B167195) (HTPB)-based composite propellants. Preliminary findings from this research suggest that the iron salt of DNBF exhibits superior performance compared to ferric oxide, a commonly used burn-rate modifier. researchgate.net

Theoretical Detonation Performance Predictions

The theoretical detonation performance of an explosive compound provides an estimation of its energetic output. Key parameters include the detonation velocity and detonation pressure. These values can be calculated using thermochemical codes, which model the chemical reactions occurring at the detonation front.

ExplosiveAbbreviationDetonation Velocity (m/s)Test Density (g/cm³)
TrinitrotolueneTNT6,9001.60
Picric AcidTNP7,3501.70
CyclotrimethylenetrinitramineRDXNot SpecifiedNot Specified
Tetryl7,5701.71

This table is for comparative purposes only and does not include data for this compound. wikipedia.org

Advanced Spectroscopic and Analytical Characterization Methodologies for Research on 4,6 Dinitrobenzofuroxane

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the structural and dynamic properties of molecules at the atomic level. In the study of 4,6-Dinitrobenzofuroxane (DNBF), NMR is indispensable for elucidating complex reaction mechanisms, particularly those involving the formation of intermediates such as Meisenheimer or σ-adducts.

The high electrophilicity of the DNBF core makes it susceptible to nucleophilic attack, leading to the formation of stable σ-adducts. rsc.org ¹H and ¹³C NMR spectroscopy provide definitive evidence for the formation and structure of these intermediates. The addition of a nucleophile to the aromatic ring of DNBF causes a change in the hybridization of the attacked carbon atom from sp² to sp³, resulting in a significant upfield shift in its ¹³C NMR signal. Concurrently, the proton attached to this carbon exhibits a distinct resonance in the ¹H NMR spectrum, providing unambiguous proof of adduct formation. rsc.org

For instance, the reaction of DNBF with nitroalkane anions results in the formation of stable, carbon-bonded σ-adducts. rsc.org The structural features of these adducts have been thoroughly characterized using ¹H and ¹³C NMR parameters. rsc.org In cases where the nucleophilic attack creates a new chiral center, NMR can distinguish between the resulting diastereoisomeric σ-adducts. rsc.org Low-temperature NMR studies have also been employed to investigate the conformational dynamics of zwitterionic and anionic carbon-bonded adducts of DNBF.

The following table summarizes representative ¹H NMR chemical shift data for a DNBF σ-adduct, illustrating the characteristic signals that confirm its structure.

Table 1: Representative ¹H NMR Chemical Shifts for a DNBF σ-Adduct

ProtonTypical Chemical Shift (δ, ppm)MultiplicityStructural Assignment
H-7~5.0-6.0doubletProton at the sp³-hybridized carbon where nucleophilic attack occurred.
H-5~8.5-8.7doubletAromatic proton adjacent to the nitro group and the site of attack.

NMR spectroscopy is also a valuable tool for quantitative analysis, allowing for the real-time monitoring of reaction kinetics and the determination of equilibrium positions. nih.gov By acquiring spectra at successive time intervals, researchers can track the disappearance of reactant signals (e.g., the aromatic protons of DNBF) and the concurrent appearance of product signals (e.g., the specific resonances of the σ-adduct). dur.ac.uk

Vibrational Spectroscopy (IR, FTIR) for Structural Elucidation and Molecular Dynamics

Vibrational spectroscopy, including Infrared (IR) and Fourier-transform Infrared (FTIR) spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic absorption frequencies, making IR spectroscopy an excellent tool for structural confirmation. A molecule absorbs infrared radiation at frequencies that correspond to its natural modes of vibration, such as stretching, bending, and rocking. mdpi.comscirp.org

The FTIR spectrum of this compound provides a molecular fingerprint that can be used for its identification and structural verification. The key functional groups—the nitro groups (NO₂), the aromatic ring, and the furoxan ring—all exhibit characteristic absorption bands.

The nitro groups are particularly prominent in the IR spectrum. Aromatic nitro compounds typically show two strong stretching vibrations: an asymmetric stretch and a symmetric stretch. ijsr.net The precise frequencies of these bands can be influenced by electronic effects from other substituents on the ring. The furoxan ring and the substituted benzene (B151609) ring also contribute a complex pattern of bands corresponding to C=C, C-N, and N-O stretching, as well as various in-plane and out-of-plane bending vibrations. By assigning these observed bands to specific vibrational modes, the molecular structure of DNBF can be unequivocally confirmed. ijsr.net

The table below details the expected vibrational modes for DNBF and their typical frequency ranges, based on data from analogous aromatic nitro compounds.

Table 2: Characteristic IR Vibrational Modes for this compound

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Intensity
NO₂ Asymmetric Stretching1540–1625Very Strong
NO₂ Symmetric Stretching1360–1400Strong
Aromatic C=C Stretching1450–1600Medium to Strong
Furoxan Ring Vibrations (C=N, N-O)1600–1650, 1300–1400Medium
C-H Aromatic Stretching3000–3100Variable
NO₂ Bending/Rocking500–600Weak to Medium
Note: Ranges are based on typical values for aromatic nitro compounds. ijsr.net

Electronic Spectroscopy (UV-Vis) in Kinetic and Electronic Structure Research

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. It is a highly sensitive technique frequently used for quantitative analysis and for studying reaction kinetics, especially for reactions that involve a color change or a change in the chromophoric system. thermofisher.com

The reaction of colorless or pale-yellow nucleophiles with the highly electrophilic this compound typically results in the formation of intensely colored σ-adducts. arabjchem.org This color change is due to the formation of a new, extended conjugated system in the adduct, which absorbs light at a longer wavelength (a bathochromic shift) compared to the parent DNBF molecule.

UV-Vis spectrophotometry is the primary method for monitoring the kinetics of these reactions. arabjchem.orgntnu.no Kinetic runs are typically performed under pseudo-first-order conditions, where the concentration of the nucleophile is in large excess compared to that of DNBF. arabjchem.org The progress of the reaction is followed by monitoring the increase in absorbance at the maximum wavelength (λmax) of the colored adduct over time. arabjchem.orgresearchgate.net For example, DNBF in acetonitrile (B52724) exhibits a λmax at approximately 418 nm, while its σ-adducts with various heterocyclic amines show strong absorption bands in the range of 472–482 nm. arabjchem.orgresearchgate.net

By fitting the absorbance-time data to the appropriate rate law, pseudo-first-order rate constants (kobs) can be determined. arabjchem.org This allows for a quantitative comparison of the reactivity of different nucleophiles towards DNBF. The high sensitivity of UV-Vis spectroscopy also enables the detection and characterization of transient or short-lived intermediates that may not be observable by other methods. nih.gov

The following table presents UV-Vis absorption data for DNBF and several of its σ-adducts, highlighting the spectral shift upon adduct formation.

Table 3: UV-Vis Absorption Maxima (λmax) for DNBF and Representative σ-Adducts in Acetonitrile

Compoundλmax (nm)
This compound (DNBF)418 arabjchem.org
DNBF + 2-Aminothiazole (B372263) Adduct475 arabjchem.org
DNBF + 2-Aminobenzothiazole (B30445) Adduct472 arabjchem.orgresearchgate.net
DNBF + 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265) Adduct482 arabjchem.org
DNBF + 5-Amino-3,4-dimethylisoxazole (B17700) Adduct474 arabjchem.org
DNBF + 2-Aminopyrimidine Adduct478 arabjchem.org
Source: Data compiled from kinetic studies of DNBF reactions. arabjchem.orgresearchgate.net

Analysis of Electronic Transitions and Adduct Formation

The study of this compound (DNBF) reveals its potent electrophilic nature, readily forming stable σ-adducts, also known as Meisenheimer complexes, with a variety of nucleophiles. rsc.orgcdnsciencepub.com The formation of these adducts induces significant changes in the electronic structure of the molecule, which can be meticulously analyzed using spectroscopic techniques, particularly UV-visible and Nuclear Magnetic Resonance (NMR) spectroscopy.

Research has shown that the reaction of DNBF with nucleophiles such as nitroalkane anions leads to the formation of carbon-bonded σ-adducts that are stable enough to be isolated as crystalline salts. rsc.org The formation of these adducts is characterized by distinct changes in the UV-visible absorption spectra. The appearance of new, intense absorption bands at longer wavelengths is a hallmark of σ-adduct formation, indicating the creation of a highly conjugated anionic system. For instance, the reaction with 1-trimethylsilyloxybuta-1,3-diene has been shown to proceed through a zwitterionic intermediate σ-adduct, which was successfully characterized by UV/visible spectrophotometry in acetonitrile. researchgate.net

NMR spectroscopy, including ¹H and ¹³C NMR, provides invaluable insights into the structural features of these adducts. rsc.orgresearchgate.net The chemical shifts of the protons and carbons in the benzofuroxan (B160326) ring are significantly altered upon adduct formation, confirming the change in hybridization at the carbon atom where the nucleophile attacks. In cases where the nucleophilic attack creates a new chiral center, NMR can be used to identify the formation of diastereoisomeric adducts. rsc.org

The exceptional electrophilic power of DNBF is highlighted by the high thermodynamic stability of its adducts. Kinetic and equilibrium data have demonstrated that the stability of DNBF adducts with nitroalkane anions is 10⁵ to 10⁸ times greater than that of the analogous σ-adducts of 1,3,5-trinitrobenzene (B165232), a common reference electrophile. rsc.org This pronounced stability underscores the superelectrophilic character of the this compound system.

Table 1: Spectroscopic Data for Characterization of DNBF Adducts

Analytical Technique Observation Implication Reference
UV-Visible Spectroscopy Appearance of new, intense absorption bands at longer wavelengths. Formation of a highly conjugated anionic σ-adduct. researchgate.net
¹H NMR Spectroscopy Significant upfield shift of the proton at the site of nucleophilic attack. Change in hybridization from sp² to sp³ at the carbon of attack. rsc.orgresearchgate.net
¹³C NMR Spectroscopy Pronounced upfield shift of the carbon atom bonded to the nucleophile. Confirmation of the formation of a C-bonded adduct. rsc.org

| ¹⁵N NMR Spectroscopy | Can be used to confirm the position of nucleophilic attack. | Provides definitive evidence for the site of complexation. | researchgate.net |

Mass Spectrometry Techniques (e.g., MALDI-TOF) for Molecular Weight and Fragment Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the fragmentation pathways of this compound and its derivatives. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry offer a soft ionization method, allowing for the analysis of intact molecules with minimal fragmentation, which is ideal for confirming the molecular weight of the parent compound and its adducts. case.edubruker.com

In the context of DNBF, mass spectrometry is often coupled with thermal analysis techniques to identify the gaseous products evolved during decomposition. lookchem.com For instance, simultaneous thermogravimetry-differential thermal analysis coupled with Fourier transform infrared spectroscopy and mass spectrometry (TG-DTA-FTIR-MS) has been employed to study the thermal decomposition of potassium 4,6-dinitrobenzofuroxan (KDNBF). lookchem.com These studies have identified the major gaseous decomposition products, providing insights into the decomposition mechanism. lookchem.com

Fragment analysis in mass spectrometry reveals the characteristic fragmentation patterns of DNBF, which are crucial for its structural confirmation. The fragmentation pathways often involve the loss of nitro groups (NO₂) and other small molecules from the parent ion. The analysis of these fragment ions helps in piecing together the structure of the original molecule. While specific MALDI-TOF studies on this compound are not extensively detailed in the available literature, the general principles of mass spectrometry for molecular weight determination and fragment analysis are widely applicable. nih.govnih.gov

Table 2: Common Gaseous Decomposition Products of KDNBF Identified by Mass Spectrometry

Gaseous Product Chemical Formula Reference
Carbon Dioxide CO₂ lookchem.com
Water H₂O lookchem.com
Nitrous Oxide N₂O lookchem.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of crystalline solids. wikipedia.org This technique has been fundamental in unequivocally establishing the solid-state structure of this compound and its various adducts. lookchem.comnih.gov

The crystal structure of this compound confirms the planar benzofuroxan ring system and the orientation of the two nitro groups. dtic.mil Furthermore, X-ray crystallography has been instrumental in characterizing the structures of the stable σ-adducts formed between DNBF and various nucleophiles. For example, the single-crystal X-ray analysis of the σ-complex of 4,6-dinitrobenzofuroxan and potassium 2-nitropropenide provided concrete evidence of the covalent bond formation and the resulting geometry of the adduct. rsc.org Such structural determinations are crucial for understanding the reaction mechanisms and the factors governing the stability of these complexes.

Table 3: Crystallographic Data for a this compound Adduct

Parameter Value Reference
Compound σ-complex of 4,6-dinitrobenzofuroxan and potassium 2-nitropropenide rsc.org
Key Structural Feature Two K⁺ and two independent anionic 2-nitropropane (B154153) DNBF moieties per asymmetric unit. rsc.org

Thermal Analysis (TG-DSC) for Decomposition Behavior and Energy Release

Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for characterizing the thermal stability, decomposition behavior, and energy release of energetic materials like this compound. rsc.orgresearchgate.net

TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the mass loss associated with different decomposition steps. chimia.ch DSC, on the other hand, measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting points, decomposition temperatures, and the enthalpy of decomposition (energy release). dtic.mil

Studies on the potassium salt of 4,6-dinitrobenzofuroxan (KDNBF) have shown that its decomposition is a multi-step exothermic process that occurs directly from the solid state. lookchem.comcanada.ca The onset temperature of decomposition, a key indicator of thermal stability, can be precisely determined using DSC. lookchem.com The kinetic parameters of the decomposition reaction, such as the activation energy, can be calculated from DSC data obtained at different heating rates using methods like the Kissinger and Ozawa-Doyle methods. researchgate.netresearchgate.net

The thermal behavior of DNBF and its salts is a critical aspect of their characterization, particularly for safety and handling considerations. lookchem.com The combination of TG and DSC provides a comprehensive understanding of the thermal decomposition process. researchgate.net

Table 4: Thermal Decomposition Data for Potassium 4,6-Dinitrobenzofuroxan (KDNBF)

Parameter Method Reported Value Reference
Activation Energy (Flaky KDNBF) Kissinger 171.5 kJ mol⁻¹ researchgate.netresearchgate.net
Ozawa 170.7 kJ mol⁻¹ researchgate.netresearchgate.net
Activation Energy (Spherical KDNBF) Kissinger 188.5 kJ mol⁻¹ researchgate.netresearchgate.net
Ozawa 186.9 kJ mol⁻¹ researchgate.netresearchgate.net

| Decomposition Onset Temperature | DSC | Varies with heating rate and sample form | lookchem.com |

Chromatographic and Titration Methods for Quality Control and Purity Assessment

High-Performance Liquid Chromatography (HPLC-UV/VIS) for Degradation Studies

High-Performance Liquid Chromatography (HPLC) coupled with a UV-Visible (UV/VIS) detector is a powerful analytical technique for separating, identifying, and quantifying the components in a mixture. In the context of this compound, HPLC-UV/VIS is particularly useful for assessing its purity and studying its degradation products. chemicalbook.com

While specific degradation studies of DNBF using HPLC are not extensively detailed in the provided search results, the methodology is widely applied to the analysis of other explosives and related nitroaromatic compounds. nih.gov The principle involves injecting a solution of the sample onto a chromatographic column, where the different components are separated based on their interactions with the stationary phase. The separated components then pass through a UV/VIS detector, which measures the absorbance of light at a specific wavelength, allowing for their detection and quantification.

This technique would be invaluable for monitoring the stability of DNBF under various environmental conditions (e.g., exposure to light, heat, or different chemical environments) and for identifying and quantifying any degradation products that may form over time. The high sensitivity and selectivity of HPLC-UV/VIS make it an ideal method for quality control and purity assessment. nih.gov

Gas Chromatography-Flame Ionization Detection (GC-FID) for Quantitative Analysis

Gas Chromatography (GC) with a Flame Ionization Detector (FID) is another robust technique for the quantitative analysis of volatile and thermally stable compounds. chemicalbook.com While some explosives can be thermally labile, GC methods have been developed for the analysis of many nitroaromatic compounds. nih.gov

In GC, the sample is vaporized and injected into a column, where it is separated based on its volatility and interaction with the stationary phase. The separated components are then detected by the FID, which generates a current proportional to the amount of organic analyte being burned in a hydrogen-air flame. This allows for precise quantification.

For the quantitative analysis of this compound, care must be taken to ensure that the compound does not decompose in the high-temperature environment of the GC inlet and column. researchgate.net However, with appropriate method development, GC-FID can be a reliable technique for determining the purity of DNBF and for quantifying its concentration in various samples. The selectivity of GC can be further enhanced by coupling it with a mass spectrometer (GC-MS), which provides structural information for unequivocal identification. researchgate.net

Table 5: Chemical Compounds Mentioned

Compound Name
This compound (DNBF)
Potassium 4,6-dinitrobenzofuroxan (KDNBF)
1,3,5-trinitrobenzene
1-trimethylsilyloxybuta-1,3-diene
Potassium 2-nitropropenide
Carbon Dioxide
Water
Nitrous Oxide

Biological and Environmental Research Focused on 4,6 Dinitrobenzofuroxane Mechanisms

Enzymatic Redox Reactions of 4,6-Dinitrobenzofuroxane

The metabolic fate of this compound (DNBF) is intricately linked to enzymatic redox reactions that modulate its biological activity and toxicity. Flavoenzymes, in particular, play a crucial role in both single-electron and two-electron reduction pathways of this nitroaromatic compound. nih.gov These reactions are pivotal in determining the cytotoxic mechanisms of DNBF. bibliotekanauki.pl

Research has demonstrated that DNBF undergoes single-electron reduction catalyzed by NADPH:cytochrome P450 reductase and ferredoxin:NADP(+) reductase. nih.gov This process involves the transfer of a single electron to the DNBF molecule, leading to the formation of a nitroanion radical. nih.gov Under aerobic conditions, this radical can then react with molecular oxygen to produce a superoxide (B77818) radical, initiating a futile redox cycle. nih.gov This cycling contributes to the generation of reactive oxygen species and subsequent oxidative stress. bibliotekanauki.pl

The enzymatic reactivity of DNBF in these single-electron reduction pathways has been compared to that of 2,4,6-trinitrotoluene (B92697) (TNT), another well-studied explosive compound. The findings indicate that the reactivities of DNBF and TNT are similar in this regard. nih.gov

Table 1: Reactivity of this compound in Flavoenzyme-Catalyzed Reactions

Enzyme Parameter DNBF TNT
NADPH:cytochrome P450 reductase kcat/Km (s⁻¹M⁻¹) (1.1±0.1)x10⁵ (1.5±0.1)x10⁵
Ferredoxin:NADP(+) reductase kcat/Km (s⁻¹M⁻¹) (1.8±0.2)x10⁶ (1.9±0.2)x10⁶

Data sourced from Čėnas et al., 2001; Nivinskas et al., 2001 as cited in Nemeikaitė-Čėnienė et al., 2004. bibliotekanauki.pl

In contrast to single-electron reduction, two-electron reduction of DNBF is catalyzed by enzymes such as DT-diaphorase (NAD(P)H:quinone oxidoreductase or NQO1) and bacterial nitroreductases like Enterobacter cloacae NAD(P)H:nitroreductase. bibliotekanauki.pl This pathway is considered a detoxification route, as it bypasses the formation of the reactive nitroanion radical. nih.gov DT-diaphorase catalyzes the reduction of nitroaromatics to hydroxylamines in two subsequent two-electron transfer steps. bibliotekanauki.pl

However, the reactivity of DNBF with nitroreductase is significantly lower than that of TNT. nih.gov This suggests that the detoxification of DNBF via this specific enzymatic pathway may be less efficient compared to TNT. bibliotekanauki.pl

Table 2: Reactivity of this compound with Two-Electron Reducing Enzymes

Enzyme Parameter DNBF TNT
NAD(P)H:quinone oxidoreductase (NQO1) kcat/Km (s⁻¹M⁻¹) (1.2±0.1)x10⁴ (2.0±0.2)x10⁴
Enterobacter cloacae NAD(P)H:nitroreductase (NR) kcat/Km (s⁻¹M⁻¹) (3.0±0.2)x10³ (2.5±0.3)x10⁵

Data sourced from Čėnas et al., 2001; Nivinskas et al., 2001 as cited in Nemeikaitė-Čėnienė et al., 2004. bibliotekanauki.pl

Antimicrobial Activity of this compound Derivatives

The antimicrobial potential of this compound has been explored through the synthesis and evaluation of its derivatives. Notably, a series of bis-4,6-sulfonamidated 5,7-dinitrobenzofuroxans have demonstrated significant in vitro activity against a range of pathogenic bacteria and fungi. These findings highlight the promise of the this compound scaffold in developing new antimicrobial agents.

Research has shown that these derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. researchgate.net The antimicrobial efficacy of these compounds has been quantified through standardized methods such as the disk diffusion method to determine zones of inhibition and microdilution assays to establish minimum inhibitory concentrations (MIC). researchgate.net

Table 1: In Vitro Antimicrobial Activity of Bis-4,6-sulfonamidated 5,7-Dinitrobenzofuroxan Derivatives

CompoundStaphylococcus aureus (Zone of Inhibition, mm)Escherichia coli (Zone of Inhibition, mm)Candida albicans (Zone of Inhibition, mm)Staphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)
Derivative 7Data not availableData not availableData not available75Data not available75
Derivative 8212021Data not available70Data not available
Derivative 9Data not availableData not availableData not available125Data not available75
Derivative 10202121Data not available70Data not available
Derivative 11Data not availableData not availableData not available20Data not available10

Data derived from a study on bis-4,6-sulfonamidated 5,7-dinitrobenzofuroxans. researchgate.net MIC values were selected for compounds showing a zone of inhibition greater than or equal to 10 mm. researchgate.net

Mechanistic Basis of Antibacterial and Antifungal Properties (e.g., Interference with Cell Metabolism)

The antimicrobial action of this compound derivatives, particularly those incorporating sulfonamide moieties, is believed to be multifaceted. One primary mechanism stems from the sulfonamide component, which acts as a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS). nih.gov This enzyme is crucial in the bacterial folic acid synthesis pathway. nih.gov By blocking this pathway, the synthesis of essential nucleic acids and amino acids is hindered, leading to a bacteriostatic effect. nih.gov This mechanism provides selective toxicity against microbial cells, as human cells acquire folic acid from their diet. researchgate.net

Nitric Oxide Release Potential of Benzofuroxans and Biological Effects

Benzofuroxan (B160326) derivatives are recognized for their capacity to act as nitric oxide (NO) donors. nih.gov This NO-releasing ability is a key feature of their pharmacological profile and is believed to underpin many of their biological activities, including their antimicrobial effects. The release of NO from the benzofuroxan ring system is often dependent on the presence of thiols. nih.gov

The biological consequences of NO release are extensive and potent. As a versatile signaling molecule and a key component of the innate immune response, NO exhibits broad-spectrum antimicrobial properties. nih.govconsensus.app The antimicrobial actions of NO are mediated through the formation of reactive nitrogen species (RNS), which can inflict damage on various cellular components of pathogens. nih.govconsensus.app

The key antimicrobial mechanisms of NO and its reactive species include:

DNA Damage: RNS can cause deamination of DNA bases and inhibit DNA repair mechanisms, leading to mutations and cell death. nih.gov

Protein Dysfunction: S-nitrosylation of thiol groups in proteins can alter their structure and function, disrupting critical enzymatic and signaling pathways. nih.gov

Lipid Peroxidation: NO and its derivatives can initiate lipid peroxidation, which damages microbial cell membranes, leading to a loss of integrity and eventual cell lysis. nih.gov

These diverse mechanisms mean that NO can target a wide array of pathogens, including bacteria and fungi, with a low probability of resistance development. nih.govconsensus.app Therefore, the ability of this compound and its derivatives to generate NO is a critical aspect of their antimicrobial and other biological activities.

Emerging Research Areas and Future Directions in 4,6 Dinitrobenzofuroxane Research

Advancements in Sustainable and Scalable Synthesis Methodologies

Traditional synthesis methods often rely on mixed nitric and sulfuric acids, which can lead to the formation of unwanted isomers and present challenges in waste management. While these methods can achieve yields of around 55-73.2%, newer "one-pot" reactions, such as the reaction of picryl chloride with sodium azide (B81097) in glacial acetic acid, have demonstrated higher yields of approximately 80%. researchgate.netresearchgate.net Further refinements to these processes aim to reduce reaction times and simplify operations, with some improved techniques reportedly achieving total yields of over 92%, making them highly suitable for industrial-scale production.

The focus on sustainability is also driving research into greener alternatives. The potassium salt of 4,6-dinitrobenzofuroxan (KDNBF) is being investigated as a lead-free primary explosive, addressing the environmental concerns associated with heavy metal-containing energetic materials. dtic.milnih.gov The synthesis of various metal salts of DNBF, including those with rubidium, cesium, chromium, iron, and copper, is also being explored to tailor the properties of the resulting materials for specific applications. nih.govdtic.milgoogle.com

Rational Design of Novel Derivatives with Tailored Properties

The rational design of new 4,6-Dinitrobenzofuroxane derivatives with specific, predictable properties is a major focus of current research. This approach combines computational modeling with targeted synthesis to create next-generation energetic materials.

Computational Screening and Prediction of Energetic Characteristics

Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in the rational design of novel DNBF derivatives. DFT calculations are employed to predict a range of properties, including molecular geometry, electronic structure, stability, and energetic performance, such as detonation velocity and pressure. These theoretical predictions can guide synthetic efforts by identifying promising candidate molecules before they are synthesized in the laboratory.

Studies have utilized DFT to investigate the isomerization of 4,6-dinitrobenzofuroxan and its derivatives, providing insights into their stability and reactivity. For example, computational models have been used to simulate the synthesis of DNBF and its isomers, helping to identify optimal reaction conditions for achieving high yields.

Furthermore, computational screening can be used to explore the effects of different substituents on the properties of the DNBF core. By systematically modifying the molecular structure in silico, researchers can identify functional groups that are likely to enhance desired characteristics, such as increased energy output or reduced sensitivity. This predictive capability accelerates the discovery of new energetic materials with tailored performance profiles.

Development of New Functional Groups for Targeted Reactivity

The introduction of new functional groups onto the this compound scaffold is a key strategy for tailoring its reactivity and energetic properties. Research in this area focuses on understanding how different substituents influence the molecule's stability, sensitivity, and energy release.

For instance, the synthesis of 7-Amino-4,6-dinitrobenzofuroxan (ADNBF) and 5,7-Diamino-4,6-dinitrobenzofuroxan (CL-14) demonstrates how the introduction of amino groups can modify the properties of the parent compound. These amino-substituted derivatives are often less sensitive than DNBF itself, making them potentially safer to handle and use.

The reactivity of the DNBF core can also be altered by introducing other functional groups. For example, the synthesis of 4,6-dichloro-5-nitrobenzofuroxan provides a platform for further chemical modifications through nucleophilic substitution reactions. This allows for the attachment of a wide variety of functional groups, each of which can impart unique properties to the resulting molecule. The development of new synthetic methodologies to introduce a broader range of functional groups onto the DNBF framework is an active area of research, with the goal of creating a diverse library of derivatives with finely tuned reactivity and performance characteristics.

Deeper Understanding of Complex Reaction Networks and Intermediates

Recent studies have shed light on the intricate reaction mechanisms involved in the synthesis and transformation of this compound and its derivatives. A key area of investigation has been the characterization of transient intermediates that are formed during these reactions. For example, in the reaction of 7-chloro-4,6-dinitrobenzofuroxan with aminothiazoles, researchers have identified and characterized Meisenheimer intermediates. nih.gov The study of these intermediates is crucial for understanding the reaction pathways and for controlling the formation of the desired products.

The research also explores complex rearrangements that can occur in benzofuroxan (B160326) systems. Two such pathways are the N-1-/N-3 oxide tautomerism and the Boulton–Katritzky rearrangement. nih.gov Understanding the conditions under which these rearrangements occur is essential for predicting and controlling the outcome of synthetic reactions.

Furthermore, the Diels-Alder reaction of 4,6-dinitrobenzofuroxan has been shown to proceed through a stepwise mechanism involving a zwitterionic intermediate. The successful characterization of this intermediate provides valuable insights into the cycloaddition reactions of this class of compounds and opens up possibilities for designing new synthetic routes based on this reactivity.

Further Exploration of "On-Water" Chemistry and Solvent Effects

While specific studies on "on-water" chemistry for the synthesis of this compound are not yet prevalent, the influence of aqueous media in the synthesis of its salts is well-documented. The preparation of rubidium and cesium salts of DNBF, for example, is carried out in an aqueous medium. nih.govnih.gov This highlights the importance of water as a solvent in the synthesis of DNBF derivatives.

"On-water" chemistry, a phenomenon where the rate of certain organic reactions is accelerated in the presence of water, often as a suspension, is an emerging area of green chemistry. The principles of on-water chemistry could potentially be applied to the synthesis of DNBF and its precursors to develop more environmentally friendly and efficient processes. The high polarity of water and its ability to form strong hydrogen bonds can influence reaction rates and selectivities in ways that are not observed in organic solvents.

Further research into the solvent effects on the synthesis of this compound could lead to the development of novel synthetic methods that are not only more sustainable but also offer improved yields and purities. Exploring the potential of "on-water" chemistry for the nitration of benzofuroxan or for the modification of DNBF derivatives could be a promising avenue for future research.

Precise Morphological Control and its Impact on Material Performance

The physical form, or morphology, of an energetic material can have a significant impact on its performance characteristics, including its sensitivity, stability, and energy release rate. Consequently, the precise control of the crystal morphology of this compound and its derivatives is an area of growing research interest.

Studies have shown that it is possible to obtain different morphologies of the potassium salt of 4,6-dinitrobenzofuroxan (KDNBF) by using various surfactants during the synthesis process. This ability to control the crystal shape and size is crucial for tailoring the properties of the final material for specific applications. For example, spherical particles may have different packing densities and flow characteristics compared to needle-like or plate-like crystals, which can affect the formulation and performance of explosive compositions.

Refinement of Analytical Protocols for Enhanced Purity and Stability Assessment

The advancement of research and application of this compound (DNBF) and its salts is intrinsically linked to the development of precise analytical protocols. These methods are crucial for ensuring the chemical purity and assessing the stability of these energetic materials, which are paramount for predictable performance and safety.

Research has focused on a suite of analytical techniques to characterize DNBF and its derivatives. The synthesis process, particularly the nitration of benzofuroxan, can lead to isomeric impurities, such as 5,6-dinitrobenzofuroxan, which can interfere with subsequent reactions and affect the properties of the final product. dtic.mil Therefore, stringent purity assessment is a critical step.

Key analytical methods employed in the characterization and purity verification of DNBF and its salts include:

Spectroscopic Methods : Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental for confirming the molecular structure of the synthesized compounds. researchgate.netepa.gov

Elemental Analysis : This technique is used to verify the empirical formula of the compounds by determining the percentage composition of elements like carbon, hydrogen, and nitrogen. researchgate.netepa.gov

Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation pattern, further confirming the identity of the compound.

Scanning Electron Microscopy (SEM) : Used to study the morphological properties, such as the crystal shape and size of DNBF salts, which can influence sensitivity and performance. epa.gov

Stability assessment is another critical area of research, employing thermal analysis techniques to understand the behavior of these materials under heat.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) : These methods are used to determine the decomposition temperatures and thermal stability of DNBF and its salts. researchgate.netepa.gov For instance, studies on the potassium salt of DNBF (KDNBF) have used these techniques to calculate the activation energies of decomposition, providing quantitative data on thermal stability. epa.gov

Sensitivity Tests : Standardized tests are used to measure the sensitivity of the compounds to external stimuli like impact, friction, and electrostatic discharge. dtic.milepa.gov These tests are vital for handling and application safety.

The table below summarizes the analytical techniques used for the purity and stability assessment of this compound and its salts.

Analytical TechniquePurposeKey Findings/Application
Infrared (IR) Spectroscopy Structural ConfirmationUsed to identify functional groups and confirm the molecular structure of DNBF and its salts. researchgate.netepa.gov
Nuclear Magnetic Resonance (NMR) Structural ConfirmationConfirms the chemical structure and helps in identifying isomeric impurities. researchgate.netepa.gov
Elemental Analysis Purity VerificationVerifies the elemental composition against the theoretical formula. researchgate.netepa.gov
Thermal Analysis (TGA/DSC) Stability AssessmentDetermines decomposition temperatures and calculates kinetic parameters like activation energy to evaluate thermal stability. researchgate.netepa.gov
Sensitivity Testing Stability & Safety AssessmentMeasures sensitivity to impact, friction, and electrostatic spark to characterize the material's stability for safe handling. dtic.milepa.gov

Future refinements in these protocols will likely focus on increasing sensitivity for trace impurity detection and developing in-situ monitoring techniques for stability during storage and processing.

Exploration of this compound and its Derivatives in Advanced Materials Science

The unique chemical structure and energetic properties of this compound have spurred research into its application and that of its derivatives in advanced materials science, specifically in the field of energetic materials. The focus has been on synthesizing new salts of DNBF to create primary explosives with tailored properties.

Traditional primary explosives often rely on heavy metals like lead, posing significant environmental and health risks. epa.gov This has driven research towards more environmentally benign alternatives. The potassium salt of 4,6-dinitrobenzofuroxan (KDNBF) has emerged as a promising replacement due to its lack of heavy metals and suitable sensitivity. researchgate.netepa.gov

The exploration in this area involves modifying the cation associated with the DNBF anion. By reacting the sodium salt of DNBF with various metal nitrates, researchers have synthesized a range of new salts, including those with rubidium (Rb) and cesium (Cs). researchgate.net These new compounds are then evaluated for their potential as initiatory materials. The characterization of these novel salts indicates that the cation can significantly influence the material's properties. For example, studies suggest that Cesium-DNBF (Cs-DNBF) shows promise as an initiatory compound, potentially offering advantages over the more commonly used K-DNBF. researchgate.net

This line of research directly contributes to advanced materials science by:

Designing Novel Molecules : Creating new energetic materials with specific, predictable properties.

Enhancing Performance : Aiming to improve key performance metrics such as initiation capability and thermal stability.

Improving Safety and Environmental Profile : Developing lead-free primary explosives to mitigate environmental pollution.

The table below presents a comparison of different DNBF salts explored in advanced materials research.

DNBF DerivativeCationArea of ExplorationPotential Advancement
K-DNBF Potassium (K⁺)Lead-free primary explosiveEnvironmentally friendly alternative to lead-based initiators. researchgate.netepa.gov
Rb-DNBF Rubidium (Rb⁺)Novel initiatory moleculeExploration of cation influence on energetic properties. researchgate.net
Cs-DNBF Cesium (Cs⁺)Novel initiatory moleculeShows promise as a replacement for K-DNBF in certain applications. researchgate.net

Future work in this domain will likely involve the synthesis of a wider range of DNBF salts and co-crystals, as well as computational modeling to predict the properties of new derivatives before their synthesis, accelerating the discovery of next-generation energetic materials.

Environmental Remediation Strategies related to Energetic Materials

The production and use of energetic materials, including nitroaromatic compounds structurally related to this compound, can lead to environmental contamination of soil and groundwater. Consequently, developing effective remediation strategies is a critical area of research. While specific remediation studies on DNBF are not extensively documented, the strategies developed for other nitroaromatic explosives like TNT provide a framework for addressing potential contamination. nih.gov

The optimal remediation strategy is highly dependent on site-specific factors, including the type and concentration of the contaminant, soil properties, and hydrogeology. nih.gov The primary approaches can be categorized as biological, chemical, and physical methods.

Biological Remediation (Bioremediation): This approach utilizes microorganisms or plants to degrade or transform hazardous explosive compounds into less toxic substances.

Composting and Bioreactors : These methods are suitable for soils with high levels of contamination. nih.gov They involve creating controlled environments where microbial activity is enhanced to break down the energetic materials. Bioreactors generally offer faster treatment times compared to composting but can be more expensive. nih.gov

Phytoremediation : This strategy uses plants to remove, degrade, or contain contaminants from soil and water. nih.gov It is a cost-effective, in-situ method best suited for sites with low or diffuse contamination. nih.gov Combining phytoremediation with bio-energy production could enhance its cost-efficiency. nih.gov

Chemical Remediation: These methods use chemical reactions to transform the contaminants.

Oxidation and Reduction : Chemical processes such as advanced oxidation or reduction using zero-valent iron can be employed to break down nitroaromatic compounds into less harmful byproducts. semanticscholar.orgserdp-estcp.mil For instance, permeable reactive barriers containing zero-valent iron can reduce nitroaromatic compounds, although this may produce other regulated substances like aromatic amines that require further treatment. serdp-estcp.mil

Physical Remediation: These methods typically involve the excavation and removal of contaminated soil or containment to prevent the spread of pollutants. semanticscholar.org While effective, excavation can be costly and logistically challenging for large areas. semanticscholar.org

The table below outlines various remediation strategies applicable to sites contaminated with energetic materials.

Remediation StrategyTypeDescriptionApplicability
Composting BiologicalEx-situ treatment where contaminated soil is mixed with organic matter to stimulate microbial degradation. nih.govHigh levels of contamination in soil. nih.gov
Bioreactors BiologicalContaminated soil or water is treated in a controlled reactor to optimize microbial degradation. nih.govHigh levels of contamination; offers shorter treatment times than composting. nih.gov
Phytoremediation BiologicalUse of plants to absorb, accumulate, and/or degrade contaminants. nih.govLow levels of contamination over large areas; can be used as a polishing step. nih.gov
Chemical Oxidation/Reduction ChemicalIn-situ or ex-situ application of chemical agents to transform contaminants into less toxic forms. semanticscholar.orgGroundwater and soil treatment. serdp-estcp.mil
Excavation and Disposal PhysicalPhysical removal of contaminated soil to a designated landfill. semanticscholar.orgEffective for small, highly contaminated areas but can be costly. semanticscholar.org

Future research will likely focus on integrated approaches, combining multiple remediation techniques to create more efficient and sustainable solutions for sites contaminated with energetic materials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,6-Dinitrobenzofuroxane derivatives, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves nitration and substitution reactions. For example, 4,6-dichloro-5,7-dinitrobenzofuroxane reacts with aliphatic amines (e.g., 2,2-dimethoxyethylmethylamine) under controlled stoichiometry to yield monosubstituted products. Optimization focuses on solvent choice, temperature, and amine nucleophilicity to prevent over-substitution. Taguchi’s experimental design has been applied to maximize yields by varying parameters like reaction time, pH, and reagent ratios .

Q. How does this compound react with aliphatic amines, and what factors influence substitution patterns?

  • Methodological Answer : Substitution occurs preferentially at chlorine atoms in chloro-nitro derivatives. For example, 4,6-dichloro-5-nitrobenzofuroxane reacts with amines to replace one chlorine atom, while 4,6-dichloro-5,7-dinitrobenzofuroxane forms monosubstituted products due to steric and electronic effects. Reactivity is influenced by amine basicity, solvent polarity, and nitro group positioning, which modulates electrophilicity at specific sites .

Q. What are the key physicochemical properties of this compound relevant to its stability and handling?

  • Methodological Answer : The compound exhibits high electrostatic discharge (ESD) sensitivity, with a minimal initiation energy (MIE) of ~30 µJ for its potassium salt (KDNBF). Sensitivity testing involves standardized ESD protocols (e.g., IEC 61340), where conductive additives like graphite are evaluated for risk mitigation. Thermal stability is assessed via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to determine decomposition thresholds .

Advanced Research Questions

Q. How can electrostatic discharge (ESD) sensitivity of potassium this compound (KDNBF) be systematically evaluated and mitigated?

  • Methodological Answer : ESD sensitivity is quantified using a programmable electrostatic discharge simulator to measure MIE. Studies show that adding conductive graphite (1–5 wt%) to KDNBF does not significantly alter MIE, suggesting intrinsic molecular sensitivity dominates. Advanced mitigation strategies include crystal morphology engineering (e.g., spherical vs. needle-like crystals) to reduce friction-induced charge accumulation .

Q. What computational methods are used to study the isomerization and electronic properties of this compound?

  • Methodological Answer : Density functional theory (DFT) calculations at the B3LYP/6-31G* level predict isomerization pathways and activation energies. For example, Türker (2011) modeled nitro group rotation and ring strain effects, identifying metastable isomers with distinct reactivity profiles. Molecular electrostatic potential (MEP) maps further clarify electrophilic sites for nucleophilic attack .

Q. How does this compound function as a superelectrophilic reagent in SNAr reactions, and what intermediates are involved?

  • Methodological Answer : The compound acts as a superelectrophile due to nitro group electron-withdrawing effects, stabilizing cationic intermediates during nucleophilic aromatic substitution (SNAr). Kinetic studies using stopped-flow spectroscopy and isotopic labeling (e.g., 15N^{15}\text{N}-tracers) reveal a two-step mechanism: initial σ-complex formation followed by rearomatization. Comparative studies with 1,3,5-trinitrobenzene highlight its enhanced reactivity in low-polarity solvents .

Q. What experimental designs are optimal for synthesizing this compound derivatives with controlled morphology?

  • Methodological Answer : Taguchi’s orthogonal array design (e.g., L9 array) identifies critical parameters: pH (8–10), temperature (60–80°C), and stirring rate (500–1000 rpm). Response surface methodology (RSM) correlates these factors with crystal morphology (spherical vs. dendritic) and yield. Scanning electron microscopy (SEM) and X-ray diffraction (XRD) validate structural outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.